Product packaging for (2-Chlorophenyl)diphenylmethanol(Cat. No.:CAS No. 66774-02-5)

(2-Chlorophenyl)diphenylmethanol

Cat. No.: B1676089
CAS No.: 66774-02-5
M. Wt: 294.8 g/mol
InChI Key: KTVAHLGKTSPDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TRAM-3 is an organochlorine compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClO B1676089 (2-Chlorophenyl)diphenylmethanol CAS No. 66774-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVAHLGKTSPDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305489
Record name (2-Chlorophenyl)diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66774-02-5
Record name (2-Chlorophenyl)diphenylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066774025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 66774-02-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Chlorophenylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-CHLOROPHENYL)DIPHENYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N69DJ59Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 66774-02-5

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol, a triarylmethanol derivative, is a compound of significant interest in pharmaceutical research and development. Primarily recognized as a key intermediate and a known impurity in the synthesis of the widely used antifungal agent, Clotrimazole, this molecule also exhibits intrinsic biological activities.[1][2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, analytical techniques, and its established biological and pharmacological profile.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure consists of a central methanol carbon atom bonded to a 2-chlorophenyl group and two phenyl groups. This structure contributes to its lipophilic nature and its specific physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₅ClO[4][5]
Molecular Weight 294.77 g/mol [4][5]
Melting Point 91-92 °C
Boiling Point 447.6 °C at 760 mmHg
Density 1.216 g/cm³
LogP 4.62[6]
pKa 12.36 ± 0.29 (Predicted)[6]

Synonyms: o-Chlorophenyldiphenylmethanol, (o-Chlorophenyl)diphenylmethanol, Clotrimazole EP Impurity A.[1][3]

Synthesis and Experimental Protocols

This compound is primarily synthesized as a precursor to Clotrimazole. The most common synthetic route involves a Grignard reaction.

Grignard Reaction Synthesis

A typical synthesis involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate ester or ketone.

Experimental Protocol: Synthesis via Grignard Reaction

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Methyl 2-Chlorobenzoate: The Grignard reagent is cooled to 0°C, and a solution of methyl 2-chlorobenzoate in anhydrous diethyl ether is added dropwise.

  • Reaction with Benzophenone: Alternatively, 1-Chloro-2-iodobenzene can be reacted with (trimethylsilyl)methylmagnesium chloride, followed by the addition of benzophenone.[7]

  • Quenching and Extraction: After the addition is complete, the reaction is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as acetic acid or by column chromatography.

Role in Clotrimazole Synthesis

This compound is a direct precursor to Clotrimazole. The synthesis involves the chlorination of the hydroxyl group followed by substitution with imidazole.

Experimental Protocol: Conversion to Clotrimazole

  • Chlorination: this compound is dissolved in a suitable solvent like toluene. A chlorinating agent, such as thionyl chloride, is added, often with a catalytic amount of N,N-dimethylformamide. The reaction mixture is heated to facilitate the conversion to (2-chlorophenyl)diphenylchloromethane.[8]

  • Condensation with Imidazole: The resulting chlorinated intermediate, without isolation, is then reacted with imidazole in the presence of a base, such as triethylamine, to yield Clotrimazole.[8]

  • Purification: The final product, Clotrimazole, is then purified by crystallization.

Analytical Methods

As a pharmaceutical impurity and intermediate, the accurate analysis of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.

Table 2: Analytical Techniques for this compound

TechniqueDetails
HPLC Used for purity assessment and as a reference standard for Clotrimazole analysis.[1]
GC-MS Provides structural confirmation and can be used for impurity profiling.[4]
NMR Spectroscopy ¹H and ¹³C NMR are used for structural elucidation and confirmation.[9]
IR Spectroscopy To identify functional groups present in the molecule.[9]
Mass Spectrometry To determine the molecular weight and fragmentation pattern.[9]

Experimental Protocol: HPLC Analysis

A standard HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity.

Biological Activity and Applications

While primarily known as a Clotrimazole impurity, this compound exhibits its own biological effects.

Antifungal Activity

It is described as an antifungal drug that functions by blocking calcium ionophores in fungal cells.[5] This mechanism disrupts calcium homeostasis, which is essential for fungal growth and virulence.

Calcium Channel Blocker

This compound is characterized as a weak calcium channel blocker.[10][11] This activity is likely responsible for some of its observed pharmacological effects.

Inhibition of Slow Afterhyperpolarization (sIHP)

It has been identified as an inhibitor of the slow afterhyperpolarization (sIHP) in neurons, with an IC₅₀ of 1-2 μM.[10][11] The sIHP is a key regulator of neuronal excitability, and its inhibition can lead to increased neuronal firing.

Toxicology and Safety

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[4][12] It may also cause respiratory irritation.[4][12]

Table 3: GHS Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area.[12]

Conclusion

This compound is a molecule with a dual identity. It is an essential building block in the industrial synthesis of the antifungal drug Clotrimazole, and its presence as an impurity necessitates robust analytical monitoring. Concurrently, its own modest biological activities as an antifungal agent and a modulator of ion channels present potential avenues for further investigation in drug discovery and pharmacology. This guide has provided a detailed technical overview to support researchers and scientists in their work with this compound.

References

An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (2-Chlorophenyl)diphenylmethanol, a molecule of significant interest to researchers, scientists, and professionals in drug development. It serves as a crucial intermediate in pharmaceutical synthesis, a reference standard for impurity analysis, and a bioactive compound with notable antifungal and calcium channel blocking properties.

Physicochemical Properties

This compound, also known as o-Chlorotriphenylmethanol or Clotrimazole Related Compound A, is a triarylmethanol compound. Its core structure consists of a central carbon atom bonded to a hydroxyl group, two phenyl groups, and a 2-chlorophenyl group. This structure dictates its physicochemical characteristics and biological activities.

Quantitative data for the compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 294.77 g/mol [1]
Molecular Formula C₁₉H₁₅ClO[1]
CAS Number 66774-02-5[1]
Melting Point 84-92 °C[2]
Appearance White Solid
Solubility Slightly soluble in Chloroform, DMSO, Methanol
Storage Temperature 2-8°C[1]
XLogP3 4.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]

Synthesis and Preparation

This compound is primarily synthesized via Grignard reactions. The following protocols outline common laboratory and industrial methods for its preparation.

Experimental Protocol: Grignard Reaction Synthesis

This protocol describes a common laboratory-scale synthesis using a Grignard reagent prepared from bromobenzene which then reacts with 2-chlorobenzophenone.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • 2-Chlorobenzophenone (ketone starting material)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: Add magnesium turnings to a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere. Add a solution of bromobenzene in anhydrous ether/THF dropwise to initiate the reaction. The mixture is typically stirred and refluxed to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Ketone: Dissolve 2-chlorobenzophenone in anhydrous ether/THF and add it dropwise to the prepared Grignard reagent at room temperature. The reaction mixture is then stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development and Research

This compound is a versatile molecule with several key applications in the pharmaceutical industry and biomedical research.

Intermediate in Clotrimazole Synthesis

The primary industrial use of this compound is as a direct precursor in the synthesis of Clotrimazole, a widely used broad-spectrum antifungal medication.

This two-step process involves the chlorination of the hydroxyl group followed by condensation with imidazole. The following is a representative industrial method.[4]

Step 1: Chlorination of this compound

  • Charge a reactor with toluene and this compound. Stir until all solids are dissolved.

  • Add N,N-dimethylformamide (DMF) as a catalyst, followed by a small initial amount of thionyl chloride.

  • Heat the mixture to 60-65°C to initiate the reaction.

  • Once initiated, add the remaining thionyl chloride dropwise, maintaining the temperature below 65°C.

  • After the addition is complete, continue stirring at 60-65°C for approximately 2 hours to ensure the reaction goes to completion. The resulting product is (2-chlorophenyl)diphenylchloromethane in a toluene solution. This intermediate is often used directly in the next step without purification.[4]

Step 2: Condensation with Imidazole

  • To the toluene solution containing (2-chlorophenyl)diphenylchloromethane, add solid imidazole under a nitrogen atmosphere.

  • Add triethylamine dropwise to the mixture, controlling the temperature to below 35°C. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • After addition, stir the mixture at 20-30°C for 1 hour.

  • Heat the reaction to 40-50°C and maintain this temperature for 2 hours.

  • Upon completion, the reaction mixture is cooled, filtered, and washed to isolate the crude Clotrimazole, which is then purified.

G A This compound C (2-Chlorophenyl)diphenylchloromethane (Intermediate) A:e->C:w Step 1: Chlorination B Thionyl Chloride (SOCl₂) Toluene, DMF (cat.) 60-65°C B->A E Clotrimazole (Final Product) C:e->E:w Step 2: Condensation D Imidazole, Triethylamine Toluene 20-50°C D->C

Caption: Workflow for the synthesis of Clotrimazole.

Biological Activity

Beyond its role as a synthetic intermediate, this compound exhibits intrinsic biological activity.

The compound itself is an antifungal agent that acts by blocking the function of calcium ionophores in fungal cells. It has demonstrated efficacy against a range of filamentous fungi, including Aspergillus fumigatus and Candida albicans.[1]

This compound is recognized as a weak calcium (Ca²⁺) channel blocker.[5] It inhibits the slow afterhyperpolarization (sIᴬᴴᴾ) with an IC₅₀ value in the range of 1-2 μM.[5] This mechanism involves blocking the influx of extracellular calcium into the cell, a process critical for many cellular signaling pathways. This property makes it a useful tool compound for studying calcium signaling and a potential scaffold for developing novel therapeutic agents.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ca_out Ca²⁺ Channel Calcium Ion Channel Ca_out->Channel Ca_in Ca²⁺ Channel->Ca_in Ca²⁺ Influx Response Cellular Response Ca_in->Response Molecule (2-Chlorophenyl) diphenylmethanol Molecule->Channel Blockade

Caption: Mechanism as a calcium channel blocker.

Reference Standard

In the context of Clotrimazole production, this compound is considered a process impurity and a degradation product. Therefore, highly purified forms are used as certified reference standards in analytical chemistry to quantify its presence in the final drug product, ensuring the safety and purity of the medication.

Conclusion

This compound is a compound of considerable importance in the pharmaceutical sciences. Its primary role as a key starting material for the synthesis of the antifungal drug Clotrimazole is well-established. Furthermore, its own biological activities as an antifungal agent and a calcium channel blocker make it a valuable subject for further research and a potential lead for new drug discovery efforts. For quality control and analytical scientists, it is an indispensable reference standard. This guide provides the foundational technical information required for professionals working with this versatile molecule.

References

Synthesis of (2-Chlorophenyl)diphenylmethanol from Benzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Chlorophenyl)diphenylmethanol, a key intermediate and a known impurity in the production of the antifungal agent Clotrimazole. The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document furnishes a detailed experimental protocol, a summary of quantitative data, and explores the relevance of this compound in the context of drug development, including its interaction with biological signaling pathways.

Introduction

This compound, also known as o-Chlorotriphenylmethanol, is a tertiary alcohol with the chemical formula C₁₉H₁₅ClO. Its significance in the pharmaceutical industry primarily stems from its role as a crucial precursor and a designated impurity (Impurity A) in the synthesis of Clotrimazole, a broad-spectrum antimycotic agent. The presence and concentration of this impurity are critical quality attributes in the manufacturing of the final drug product. Furthermore, this compound and its analogues have been investigated for their own biological activities, including as weak calcium channel blockers.

This guide focuses on the prevalent method for its synthesis: the nucleophilic addition of a Grignard reagent, specifically 2-chlorophenylmagnesium bromide, to benzophenone. This reaction is a classic example of the Grignard synthesis of a tertiary alcohol from a ketone.

Synthesis via Grignard Reaction

The core of the synthesis involves the reaction of a Grignard reagent, formed from a 2-chlorinated aromatic halide and magnesium, with the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.

Reaction Scheme:

  • Formation of the Grignard Reagent: 2-Chlorobromobenzene + Mg → 2-Chlorophenylmagnesium bromide

  • Addition to Benzophenone: 2-Chlorophenylmagnesium bromide + Benzophenone → Magnesium (2-chlorophenyl)diphenylmethoxide

  • Acidic Workup: Magnesium (2-chlorophenyl)diphenylmethoxide + H₃O⁺ → this compound

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. Note: This procedure is adapted from general Grignard reaction protocols and should be performed by qualified personnel in a suitable laboratory setting. All glassware must be rigorously dried to exclude moisture, which can quench the Grignard reagent.

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Chlorobromobenzene or 2-chloroiodobenzene

  • Benzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes or other suitable solvent for recrystallization

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Part A: Preparation of the Grignard Reagent (2-Chlorophenylmagnesium bromide)

  • Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Gently warm the flask to sublime the iodine, which helps to activate the magnesium surface.

  • Allow the flask to cool, then add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 2-chlorobromobenzene (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the 2-chlorobromobenzene solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and grayish. Gentle warming may be necessary to start the reaction.

  • Once the reaction has initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Synthesis of this compound

  • Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether in a separate flask.

  • Transfer the benzophenone solution to the dropping funnel.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the benzophenone solution dropwise to the stirred Grignard reagent. A color change to deep red or purple is often observed upon addition, indicating the formation of the alkoxide complex.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₉H₁₅ClO
Molecular Weight 294.77 g/mol [1]
CAS Number 66774-02-5[1]
Appearance Crystalline solid
Melting Point 84-86 °C[2]
Theoretical Yield Dependent on starting material quantities
Reported Experimental Yield Varies; yields for analogous Grignard reactions with benzophenone are often in the range of 30-50%. A yield of 32% has been reported for a similar synthesis.

Spectroscopic Data (Typical):

  • ¹H NMR: Spectral data is available for this compound.[3]

  • ¹³C NMR: Spectral data is available for this compound.[4]

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3400-3600 cm⁻¹), C-O stretch (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretches. Vapor phase IR spectra are available.[4]

  • Mass Spectrometry: GC-MS data is available.[4]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Addition Reaction cluster_2 Work-up and Purification A Mg turnings + I₂ crystal B Add anhydrous ether A->B D Initiate reaction (warming) B->D C Add 2-chlorobromobenzene solution dropwise E Reflux to form 2-chlorophenylmagnesium bromide C->E D->C G Cool Grignard reagent E->G F Dissolve Benzophenone in anhydrous ether H Add Benzophenone solution dropwise F->H G->H I Stir at room temperature H->I J Quench with aq. NH₄Cl I->J K Extract with ether J->K L Wash with brine K->L M Dry over Na₂SO₄ L->M N Evaporate solvent M->N O Recrystallize from hexanes N->O P This compound O->P

Caption: Workflow for the synthesis of this compound.

Relevant Signaling Pathway: Mechanism of Action of Azole Antifungals

This compound is an impurity in the synthesis of Clotrimazole, an azole antifungal agent. The mechanism of action of azole antifungals involves the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of these membranes.

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Azole Antifungals cluster_effects Downstream Effects Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Enzyme->Ergosterol product Disruption Disruption of Ergosterol Synthesis Clotrimazole Clotrimazole (Azole Antifungal) Clotrimazole->Enzyme inhibits Membrane Altered Fungal Cell Membrane (Increased Permeability) Disruption->Membrane Death Fungal Cell Death Membrane->Death

Caption: Inhibition of ergosterol synthesis by azole antifungals.

Conclusion

The Grignard reaction remains a cornerstone of organic synthesis, providing an effective route for the preparation of this compound from benzophenone. Understanding the nuances of this synthesis, including the critical need for anhydrous conditions and appropriate purification techniques, is essential for obtaining a high-purity product. For professionals in drug development, knowledge of this synthetic pathway is crucial for controlling impurities in the manufacturing of Clotrimazole and for exploring the potential biological activities of this class of compounds. The connection to the inhibition of ergosterol biosynthesis highlights the broader context of this molecule within medicinal chemistry and antifungal drug action.

References

Synthesis of (2-Chlorophenyl)diphenylmethanol via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (2-Chlorophenyl)diphenylmethanol, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document outlines the detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension and practical application.

Reaction Principle and Stoichiometry

The synthesis of this compound proceeds in two main stages. The first stage involves the formation of the Grignard reagent, phenylmagnesium bromide, from the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. The second stage is the nucleophilic addition of the prepared Grignard reagent to 2-chlorobenzaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound.

The overall reaction is as follows:

Step 1: Formation of Phenylmagnesium Bromide

C₆H₅Br + Mg → C₆H₅MgBr

Step 2: Reaction with 2-Chlorobenzaldehyde and Workup

C₆H₅MgBr + ClC₆H₄CHO → (2-ClC₆H₄)(C₆H₅)₂COMgBr (2-ClC₆H₄)(C₆H₅)₂COMgBr + H₃O⁺ → (2-ClC₆H₄)(C₆H₅)₂COH + Mg(OH)Br

A side reaction that can occur is the formation of biphenyl, primarily due to the coupling of the Grignard reagent with unreacted bromobenzene, which is favored at higher temperatures.[1]

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents and Product
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
BromobenzeneC₆H₅Br157.01156-311.491
MagnesiumMg24.3110906501.738
Diethyl Ether(C₂H₅)₂O74.1234.6-116.30.713
2-ChlorobenzaldehydeC₇H₅ClO140.57213-21410-111.252
This compoundC₁₉H₁₅ClO294.78-98-102-
Table 2: Suggested Reagent Quantities for Laboratory Scale Synthesis
ReagentMolesMass/VolumeNotes
Magnesium Turnings0.102.43 gActivated and dry
Bromobenzene0.1015.7 g (10.5 mL)Anhydrous
Anhydrous Diethyl Ether-~100 mLFor Grignard preparation and reaction
2-Chlorobenzaldehyde0.0912.65 g (10.1 mL)Anhydrous
6M Hydrochloric Acid-~50 mLFor workup
Saturated Sodium Bicarbonate-As neededFor neutralization
Anhydrous Sodium Sulfate-As neededFor drying

Experimental Protocols

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Caution: Grignard reactions are highly sensitive to moisture. All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled while hot, then allowed to cool under a dry nitrogen or argon atmosphere.[2] Anhydrous solvents are critical for the success of the reaction.[3]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

  • Initiation: Place 2.43 g (0.10 mol) of magnesium turnings in the flask. Briefly heat the flask gently with a heat gun under a flow of dry nitrogen to ensure all surfaces are free of moisture, then allow it to cool.

  • Reagent Addition: In the dropping funnel, prepare a solution of 15.7 g (10.5 mL, 0.10 mol) of anhydrous bromobenzene in 40 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add approximately 5 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by the formation of a cloudy/gray solution and gentle boiling of the ether. If the reaction does not start, a small crystal of iodine can be added as an initiator.[4] Gentle warming with a water bath may also be necessary.

  • Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution of phenylmagnesium bromide will be dark and cloudy.

Synthesis of this compound
  • Reactant Preparation: In a separate flask, dissolve 12.65 g (10.1 mL, 0.09 mol) of 2-chlorobenzaldehyde in 30 mL of anhydrous diethyl ether.

  • Addition of Aldehyde: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Slowly add the 2-chlorobenzaldehyde solution from a dropping funnel to the stirred Grignard reagent. The addition should be exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath. Slowly and cautiously add approximately 50 mL of 6M hydrochloric acid to quench the reaction and dissolve the magnesium salts. The mixture will separate into two layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 30 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash them successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane.[5]

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

    • Melting Point: Determination of the melting point range.

    • Infrared (IR) Spectroscopy: To identify the characteristic O-H stretching of the alcohol group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound

Reaction_Pathway Bromobenzene Bromobenzene PhenylmagnesiumBromide Phenylmagnesium Bromide Bromobenzene->PhenylmagnesiumBromide Anhydrous Ether Magnesium Magnesium Magnesium->PhenylmagnesiumBromide Alkoxide Magnesium Alkoxide Intermediate PhenylmagnesiumBromide->Alkoxide Chlorobenzaldehyde 2-Chlorobenzaldehyde Chlorobenzaldehyde->Alkoxide Nucleophilic Addition Product This compound Alkoxide->Product Acidic Workup (H3O+)

Caption: Grignard reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start: Dry Glassware & Reagents Grignard_Prep Prepare Phenylmagnesium Bromide Start->Grignard_Prep Reaction React with 2-Chlorobenzaldehyde Grignard_Prep->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Characterization Characterization (MP, IR, NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chlorophenyl)diphenylmethanol, a significant chemical intermediate and active pharmacological agent. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and discusses its mechanism of action, with a focus on its role in drug development.

Chemical Identity and Properties

This compound, also known by its IUPAC name (2-chlorophenyl)(diphenyl)methanol, is a tertiary alcohol.[1] It is a known impurity of the antifungal drug Clotrimazole, designated as "Clotrimazole EP Impurity A".[1] Its significance extends beyond being an impurity, as it is a crucial starting material for the synthesis of Clotrimazole and possesses intrinsic biological activity.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and is slightly soluble in solvents such as chloroform, DMSO, and methanol.

PropertyValueSource(s)
IUPAC Name (2-chlorophenyl)(diphenyl)methanol[1]
CAS Number 66774-02-5[1]
Molecular Formula C₁₉H₁₅ClO[1]
Molecular Weight 294.77 g/mol [3][4]
Melting Point 84-86 °C
Boiling Point 447.6 °C at 760 mmHg
Density 1.216 g/cm³
Physical Form Solid[5]
Solubility Slightly soluble in Chloroform, DMSO, Methanol
Storage 2°C - 8°C, in a well-closed container[3]
Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic methods. Key spectral data are provided below.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons of the three phenyl rings and a signal for the hydroxyl proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct signals for the carbon atoms of the phenyl rings and the central carbinol carbon.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands for the O-H stretching of the alcohol group, C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-Cl stretching vibration.

MS (Mass Spectrometry): The mass spectrum provides the molecular ion peak and characteristic fragmentation patterns consistent with the structure of the molecule.

Note: Specific peak lists and spectra are available from various chemical suppliers and databases. For research purposes, it is recommended to acquire analytical data on the specific batch of material being used.

Synthesis of this compound

This compound is primarily synthesized via a Grignard reaction. The following section outlines a detailed experimental protocol for this synthesis.

Synthesis Workflow

The synthesis involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 2-chlorobenzophenone.

G cluster_reactants Reactants cluster_process Process Bromobenzene Bromobenzene Grignard_Reagent_Formation Formation of Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent_Formation Magnesium Magnesium Magnesium->Grignard_Reagent_Formation Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard_Reagent_Formation 2-Chlorobenzophenone 2-Chlorobenzophenone Grignard_Reaction Reaction with 2-Chlorobenzophenone 2-Chlorobenzophenone->Grignard_Reaction Grignard_Reagent_Formation->Grignard_Reaction Hydrolysis Acidic Work-up (e.g., aq. NH4Cl) Grignard_Reaction->Hydrolysis Purification Purification (Crystallization/Chromatography) Hydrolysis->Purification Product This compound Purification->Product

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Magnesium turnings (1.1 eq)

  • Anhydrous diethyl ether

  • Iodine crystal (catalytic amount)

  • Bromobenzene (1.0 eq)

  • 2-Chlorobenzophenone (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.

  • Add a small portion of anhydrous diethyl ether to cover the magnesium.

  • Dissolve bromobenzene in anhydrous diethyl ether and add a small amount to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the Grignard reagent formation.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Dissolve 2-chlorobenzophenone in anhydrous diethyl ether and add this solution dropwise to the freshly prepared phenylmagnesium bromide solution with cooling in an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Key Chemical Reactions

This compound serves as a key intermediate in the synthesis of the widely used antifungal agent, Clotrimazole. This involves a chlorination step followed by substitution with imidazole.

Chlorination to (2-Chlorophenyl)diphenylchloromethane

A crucial step in the synthesis of Clotrimazole is the conversion of the hydroxyl group of this compound to a chlorine atom using a chlorinating agent like thionyl chloride.[2]

Experimental Protocol for Chlorination:

  • In a three-necked flask, dissolve this compound (100g) in toluene (500L).[2]

  • Add N,N-dimethylformamide (5ml) as a catalyst, followed by an initial portion of thionyl chloride (10g).[2]

  • Heat the mixture to 60-65 °C to initiate the reaction.[2]

  • Once the reaction begins, add the remaining thionyl chloride (91g) dropwise, ensuring the temperature does not exceed 65 °C.[2]

  • After the addition is complete, maintain the temperature at 60-65 °C and stir for 2 hours to drive the reaction to completion.[2]

  • The resulting solution of (2-chlorophenyl)diphenylchloromethane in toluene can often be used directly in the next step of the Clotrimazole synthesis after removal of excess thionyl chloride.[2]

Pharmacological Activity and Mechanism of Action

This compound is not merely a synthetic intermediate; it exhibits notable biological effects, primarily as a weak calcium channel blocker.[4][6]

Inhibition of Calcium Channels

Research has shown that this compound acts as a blocker of Ca²⁺ channels.[6] It has been identified as an effective blocker of the slow afterhyperpolarization (sIAHP) in hippocampal pyramidal neurons, with an IC₅₀ value in the range of 1-2 μM.[4][6] The slow afterhyperpolarization is a key process in regulating neuronal excitability and is mediated by a calcium-activated potassium current. By inhibiting calcium entry, this compound can modulate this process.

G cluster_membrane Cell Membrane cluster_actors Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Intracellular Ca²⁺ (intracellular) Ca_Channel->Ca_Intracellular K_Channel Ca²⁺-activated K⁺ Channel K_Efflux K⁺ Efflux K_Channel->K_Efflux Compound This compound Compound->Ca_Channel Blocks Ca_Extracellular Ca²⁺ (extracellular) Ca_Extracellular->Ca_Channel Influx Ca_Intracellular->K_Channel Activates Hyperpolarization Membrane Hyperpolarization (sIAHP) K_Efflux->Hyperpolarization

Caption: Mechanism of action as a Ca²⁺ channel blocker.

Antifungal and Other Activities

As a structural analog and metabolite of Clotrimazole, this compound also possesses antifungal properties, reportedly by blocking the function of calcium ionophores in fungal cells.[3] Additionally, it has demonstrated anti-inflammatory properties in preclinical models.[3] There is also emerging clinical data suggesting its potential use in the prevention or treatment of complications related to stem cell transplantation, such as graft-versus-host disease.[3]

Conclusion

This compound is a multifaceted compound of significant interest to the scientific and pharmaceutical communities. Its role as an essential precursor to Clotrimazole is well-established, and its own biological activities as a calcium channel modulator and antifungal agent present further opportunities for research and drug development. The synthetic protocols and pharmacological data compiled in this guide provide a solid foundation for professionals working with this versatile molecule.

References

Technical Guide: Spectral Analysis of (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol is a tertiary alcohol that serves as a significant chemical intermediate and is also identified as an impurity in the synthesis of certain pharmaceutical compounds. Structurally, it features a central carbinol carbon bonded to two phenyl groups and one 2-chlorophenyl group. Understanding its spectral properties is crucial for its identification, characterization, and quality control in research and drug development settings. This guide provides a comprehensive overview of the available spectral data for this compound, detailed experimental protocols for acquiring such data, and a visualization of its noted biological activity.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.15 - 7.65mAromatic Protons
5.85sHydroxyl Proton (-OH)

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectral Data

While specific peak data is proprietary and held in commercial databases, the expected chemical shifts are in the following ranges.[1]

Chemical Shift (δ) ppmAssignment
125.0 - 145.0Aromatic Carbons
81.0 - 83.0Carbinol Carbon (C-OH)

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3500Strong, BroadO-H Stretch (Alcohol)
3100 - 3000MediumAromatic C-H Stretch
1600 - 1450Medium to StrongAromatic C=C Bending
~1030StrongC-O Stretch (Tertiary Alcohol)
~750 and ~700StrongC-H Bending (Out-of-plane)

Sample Preparation: KBr Pellet or Nujol Mull

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
294.1Moderate[M]⁺ (Molecular Ion for ³⁵Cl isotope)
296.1Lower[M+2]⁺ (Molecular Ion for ³⁷Cl isotope)
215.1High[M - C₆H₅]⁺ (Loss of a phenyl group)
183.1High[M - C₆H₄Cl]⁺ (Loss of the chlorophenyl group)
105.1High[C₆H₅CO]⁺ (Benzoyl cation)
77.1Moderate[C₆H₅]⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system.

Procedure (GC-MS):

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

  • Mass Analysis: The separated compound is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole).

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the complete spectral characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in CDCl3 Sample->Dissolution for NMR KBr Pellet Prepare KBr Pellet Sample->KBr Pellet for IR GC Injection Dissolve in Volatile Solvent Sample->GC Injection for GC-MS NMR NMR Dissolution->NMR IR IR KBr Pellet->IR MS MS GC Injection->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectral analysis of this compound.

Biological Activity: Calcium Channel Inhibition

This compound has been identified as a weak calcium channel blocker. The following diagram illustrates this inhibitory relationship.

G Compound This compound Channel Voltage-Gated Calcium Channel Compound->Channel Inhibits Influx Ca²⁺ Influx Channel->Influx CellularResponse Cellular Response Influx->CellularResponse

Caption: Inhibition of calcium channels by this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (2-Chlorophenyl)diphenylmethanol. Due to the limited availability of public domain spectral data for this specific compound, this guide presents data for a closely related analogue, (R)-(2-Chlorophenyl)(phenyl)methanol, to provide valuable insights into the expected spectral features. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of such spectra is detailed, alongside a visual representation of the molecular structure's proton environments.

Data Presentation: ¹H NMR of a this compound Analogue

The following table summarizes the reported ¹H NMR spectral data for (R)-(2-Chlorophenyl)(phenyl)methanol, a structurally similar compound. The data was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.62–7.60m-2HAromatic Protons
7.41–7.21m-8HAromatic Protons
6.23d3.21HMethine Proton (CH-OH)
2.37s-1HHydroxyl Proton (OH)

Note: This data is for (R)-(2-Chlorophenyl)(phenyl)methanol and is presented as a reference due to the absence of publicly available data for this compound.

Experimental Protocol: ¹H NMR Spectroscopy of Aromatic Alcohols

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for an aromatic alcohol like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for such compounds. For samples with limited solubility, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be utilized.

  • To ensure a clean spectrum, it is recommended to use a solvent from a freshly opened ampule or one that has been stored over molecular sieves to minimize water content.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved spectral lines. This is typically an automated process on modern spectrometers.

  • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, these include:

    • Pulse Angle: A 30° or 45° pulse is commonly used for quantitative measurements.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is important for accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the resulting spectrum to ensure that all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons contributing to each signal.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the protons in the molecule.

Visualization of Proton Environments

The following diagram, generated using the DOT language, illustrates the distinct proton environments within the this compound molecule and their expected signaling in a ¹H NMR spectrum.

G cluster_mol This compound cluster_spectrum Expected ¹H NMR Signals OH H-O signal_OH Singlet (broad) OH->signal_OH H_ar_chloro H-Ar (Chloro) signal_H_ar_chloro Multiplets H_ar_chloro->signal_H_ar_chloro H_ar_phenyl1 H-Ar (Phenyl 1) signal_H_ar_phenyl Multiplets H_ar_phenyl1->signal_H_ar_phenyl H_ar_phenyl2 H-Ar (Phenyl 2) H_ar_phenyl2->signal_H_ar_phenyl

Caption: Molecular structure and expected ¹H NMR signals.

An In-Depth Technical Guide to the 13C NMR Analysis of (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of (2-Chlorophenyl)diphenylmethanol. This analytical technique is crucial for the structural elucidation and purity assessment of this important chemical entity, which is a known impurity of the antifungal agent Clotrimazole.

Introduction to 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By observing the magnetic properties of 13C nuclei, researchers can gain insight into the number of non-equivalent carbons and their chemical environments. This information is fundamental for confirming the identity and structure of synthesized compounds like this compound.

Predicted 13C NMR Data Presentation

While a publicly available, experimentally verified 13C NMR peak list for this compound is not readily found in the searched literature, a predicted spectrum can be generated based on established chemical shift principles and database comparisons. The following table summarizes the anticipated 13C NMR chemical shifts. Experimental verification is required to confirm these values.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom AssignmentPredicted Chemical Shift (δ) in ppm
C (quaternary, carbinol)80.0 - 85.0
C (quaternary, C-Cl)132.0 - 135.0
C (quaternary, ipso-phenyl)145.0 - 148.0
CH (aromatic)125.0 - 132.0
C (quaternary, ipso-chlorophenyl)142.0 - 145.0

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for 13C NMR Analysis

A standard and robust protocol is essential for acquiring high-quality 13C NMR spectra.

Sample Preparation
  • Sample Quantity : Weigh approximately 50 mg of this compound. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.

  • Solvent Selection : The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single solvent peak at approximately 77.16 ppm, which can serve as an internal reference.

  • Dissolution : Dissolve the weighed sample in approximately 0.5 to 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Final Volume : Adjust the final volume in the NMR tube to a depth of about 4-5 cm.

  • Referencing : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though referencing to the residual solvent peak is also common practice.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 13C NMR experiment on a 400 MHz spectrometer.

  • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ) : Typically 1-2 seconds.

  • Relaxation Delay (D1) : A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.

  • Number of Scans (NS) : Due to the low sensitivity of 13C NMR, a larger number of scans is required. This can range from several hundred to several thousand, depending on the sample concentration.

  • Spectral Width (SW) : A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

  • Temperature : The experiment is typically run at room temperature (around 298 K).

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation weigh Weigh Sample (~50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, ~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Insert Sample into NMR Spectrometer filter->load_sample setup_exp Set Up Experimental Parameters (Pulse Program, NS, D1, etc.) load_sample->setup_exp acquire Acquire 13C NMR Spectrum setup_exp->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (to TMS or Solvent) baseline->reference integrate Peak Picking & Integration reference->integrate assign Assign Peaks to Carbon Atoms integrate->assign structure Confirm Molecular Structure assign->structure

Caption: Logical workflow for 13C NMR analysis.

Signaling Pathways and Data Relationships

The relationship between the experimental steps and the resulting data can be visualized as a signaling pathway, where each step influences the next, leading to the final structural confirmation.

signaling_pathway Sample Pure this compound NMR_Tube Prepared NMR Sample Sample->NMR_Tube dissolution Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (Magnetic Field & RF Pulses) NMR_Tube->Spectrometer insertion FID Free Induction Decay (FID) (Raw Time-Domain Data) Spectrometer->FID excitation & detection Spectrum 13C NMR Spectrum (Frequency-Domain Data) FID->Spectrum Fourier Transform Analysis Data Analysis (Peak Assignment) Spectrum->Analysis processing Structure Verified Structure Analysis->Structure interpretation

Caption: Data relationship pathway in 13C NMR.

This technical guide provides a foundational understanding of the 13C NMR analysis of this compound. For definitive structural confirmation, it is imperative that the predicted data presented herein is validated against experimentally acquired spectra.

Mass Spectrometry of (2-Chlorophenyl)diphenylmethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (2-Chlorophenyl)diphenylmethanol, a compound of interest in pharmaceutical research and development, notably as an impurity of the antifungal agent clotrimazole. This document details its core chemical properties, predicted fragmentation patterns under electron ionization, and standardized experimental protocols for its analysis.

Compound Overview

This compound, also known as o-chlorotriphenylmethanol or clotrimazole impurity A, is a triarylmethanol derivative. Its structure, featuring a central carbon bonded to a hydroxyl group, two phenyl rings, and a 2-chlorophenyl group, dictates its chemical behavior and fragmentation in mass spectrometry.

Table 1: Core Properties of this compound

PropertyValueReference
IUPAC Name (2-chlorophenyl)(diphenyl)methanol[1]
Synonyms o-Chlorophenyldiphenylmethanol, 2-Chlorotritanol[1][2]
Molecular Formula C₁₉H₁₅ClO[1][2]
Molecular Weight 294.77 g/mol [3][4]
CAS Number 66774-02-5[1][2][3][4]

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathway

While a publicly available, detailed mass spectrum for this compound is not readily accessible, a fragmentation pattern can be predicted based on the principles of mass spectrometry for alcohols and chlorinated compounds. Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) which then undergoes a series of fragmentation events.

The primary fragmentation pathways for alcohols are α-cleavage and dehydration. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 isotope patterns for chlorine-containing fragments.

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

m/z (predicted)Ion StructureFragmentation Pathway
294/296[C₁₉H₁₅ClO]⁺˙Molecular Ion (M⁺˙)
277/279[C₁₉H₁₄Cl]⁺Loss of hydroxyl radical (•OH)
259[C₁₉H₁₅O]⁺Loss of chlorine radical (•Cl)
217[C₁₃H₉Cl]⁺˙Loss of a phenyl radical and water
181[C₁₃H₉O]⁺Loss of the chlorophenyl group
165[C₁₃H₉]⁺Benzhydryl cation
111/113[C₆H₄Cl]⁺Chlorophenyl cation
77[C₆H₅]⁺Phenyl cation

fragmentation_pathway M [C₁₉H₁₅ClO]⁺˙ m/z 294/296 Molecular Ion F1 [C₁₉H₁₄Cl]⁺ m/z 277/279 M->F1 - •OH F2 [C₁₉H₁₅O]⁺ m/z 259 M->F2 - •Cl F3 [C₁₃H₉Cl]⁺˙ m/z 217 M->F3 - C₆H₅•, H₂O F5 [C₁₃H₉]⁺ m/z 165 F1->F5 - HCl, C₆H₄ F6 [C₆H₄Cl]⁺ m/z 111/113 F1->F6 - C₁₃H₁₀ F4 [C₁₃H₉O]⁺ m/z 181 F2->F4 - C₆H₄ F7 [C₆H₅]⁺ m/z 77 F2->F7 - C₁₃H₁₀O

Caption: General workflow for the GC-MS analysis of this compound.

Data Interpretation and System Suitability

  • Identification: The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard. The presence of the characteristic molecular ion peak (m/z 294/296) and the predicted fragment ions will provide a high degree of confidence in the identification.

  • Quantification: For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (e.g., the base peak) against the concentration of the reference standard.

  • System Suitability: Before sample analysis, the performance of the GC-MS system should be verified. This can be achieved by injecting a system suitability solution containing the analyte and an internal standard. The resolution, peak shape, and signal-to-noise ratio should meet predefined criteria.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While a definitive, published mass spectrum is not currently available, the predicted fragmentation pattern, based on established chemical principles, offers valuable guidance for its identification. The provided experimental protocol, though general, serves as a robust starting point for method development and validation in a research or quality control setting. For definitive structural elucidation and quantitative analysis, it is recommended to obtain a certified reference standard and perform in-house validation of the analytical method.

References

In-Depth Technical Guide to the Mechanism of Action of (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorophenyl)diphenylmethanol, a known metabolite of the antifungal agent clotrimazole, exhibits a dual mechanism of action primarily characterized by its effects on neuronal ion channels and its antifungal properties. In neuronal tissues, it functions as a weak blocker of high voltage-activated (HVA) calcium channels and an inhibitor of the slow afterhyperpolarization (sAHP) current, which is crucial for regulating neuronal excitability. Its antifungal activity is consistent with that of other azole compounds, involving the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.

Core Pharmacological Actions

This compound, also known by the synonyms o-Chlorotriphenylmethanol and TRAM-3, demonstrates distinct pharmacological activities in both mammalian neuronal systems and fungal pathogens. Its primary mechanisms of action are:

  • Inhibition of Neuronal Ion Channels:

    • Blockade of high voltage-activated (HVA) calcium channels.

    • Inhibition of the slow afterhyperpolarization (sAHP) current, likely through modulation of intermediate-conductance calcium-activated potassium channels (IKCa/KCa3.1).

  • Antifungal Activity:

    • Inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological effects of this compound and its analogues.

Table 1: Inhibition of Neuronal Ion Channels by this compound and Analogues

CompoundTargetAssay SystemIC₅₀ / % InhibitionReference
This compound (CBM)sIAHPCultured Rat Hippocampal Pyramidal Neurons1-2 µM[1]
This compound (CBM)HVA Ca²⁺ CurrentCultured Rat Hippocampal Pyramidal Neurons2.2 µM[1]
UCL 1880 (analogue)sIAHPCultured Rat Hippocampal Pyramidal Neurons1-2 µM[1]
UCL 1880 (analogue)HVA Ca²⁺ CurrentCultured Rat Hippocampal Pyramidal Neurons50% inhibition at 10 µM[1]

Table 2: Antifungal Activity of this compound

Fungal SpeciesAssay TypeEndpointResultReference
Candida albicans, Aspergillus fumigatus, Trichosporon cutaneumBroth MicrodilutionMICData not yet fully available in searched literature.[2]

Detailed Mechanism of Action

Neuronal Ion Channel Modulation

This compound exerts its effects on neuronal excitability through the modulation of at least two key ion currents: the high voltage-activated (HVA) calcium current and the slow afterhyperpolarization (sAHP) current.

3.1.1. Inhibition of High Voltage-Activated (HVA) Calcium Channels

HVA calcium channels are critical for neurotransmitter release, gene expression, and neuronal integration. This compound has been shown to block these channels with an IC₅₀ value of 2.2 µM in cultured rat hippocampal pyramidal neurons[1]. The specific subtypes of HVA channels (L-type, N-type, P/Q-type, R-type) that are most sensitive to this compound have not been fully elucidated in the available literature. This blockade of calcium influx is a significant contributor to its overall effect on neuronal function.

Signaling Pathway: HVA Calcium Channel Blockade

HVA_Channel_Blockade Compound This compound HVA_Channel High Voltage-Activated Ca²⁺ Channel Compound->HVA_Channel Inhibits Ca_Influx Ca²⁺ Influx HVA_Channel->Ca_Influx Mediates Neurotransmission Neurotransmitter Release Ca_Influx->Neurotransmission Gene_Expression Gene Expression Ca_Influx->Gene_Expression

Caption: Inhibition of HVA calcium channels by this compound.

3.1.2. Inhibition of the Slow Afterhyperpolarization (sAHP) Current

The slow afterhyperpolarization (sAHP) is a long-lasting hyperpolarization that follows a burst of action potentials and is crucial in regulating neuronal firing rates and patterns. This compound is an effective inhibitor of the underlying current, sIAHP, with an IC₅₀ of 1-2 µM[1]. Contemporary research has identified the intermediate-conductance calcium-activated potassium channel (IKCa, also known as KCa3.1 or SK4) as a key contributor to the sAHP in hippocampal neurons[1][3][4][5][6]. Therefore, it is highly probable that this compound exerts its sAHP-inhibitory effect through the blockade of IKCa channels.

Signaling Pathway: sAHP Inhibition

sAHP_Inhibition cluster_membrane Plasma Membrane Action_Potential Action Potential (Depolarization) HVA_Ca_Channel HVA Ca²⁺ Channel Action_Potential->HVA_Ca_Channel Activates Ca_Influx ↑ Intracellular Ca²⁺ HVA_Ca_Channel->Ca_Influx IKCa_Channel IKCa (KCa3.1) Channel K_Efflux K⁺ Efflux IKCa_Channel->K_Efflux Ca_Influx->IKCa_Channel Activates Compound This compound Compound->IKCa_Channel Inhibits sAHP Slow Afterhyperpolarization (sAHP) K_Efflux->sAHP Neuronal_Excitability ↓ Neuronal Excitability sAHP->Neuronal_Excitability

Caption: Proposed mechanism of sAHP inhibition by this compound.

Antifungal Mechanism of Action

Consistent with its structural relationship to clotrimazole, this compound functions as an antifungal agent by targeting the integrity of the fungal cell membrane. The primary mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The azole class of antifungals, including clotrimazole, typically inhibits the enzyme lanosterol 14-α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. This disruption of the membrane structure and function ultimately leads to the inhibition of fungal growth and, in some cases, cell death.

Signaling Pathway: Antifungal Mechanism

Antifungal_Mechanism Compound This compound Lanosterol_Demethylase Lanosterol 14-α-demethylase Compound->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Toxic_Sterols Accumulation of Toxic Sterols Lanosterol_Demethylase->Toxic_Sterols Prevents accumulation of Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Fungal_Growth Inhibition of Fungal Growth Fungal_Membrane->Fungal_Growth Maintains Toxic_Sterols->Fungal_Membrane Disrupts Patch_Clamp_Workflow A Prepare Neuronal Culture D Establish Whole-Cell Configuration A->D B Prepare External and Internal Solutions B->D C Pull Patch Pipettes C->D E Record Baseline Currents (HVA Ca²⁺ or sIAHP) D->E F Bath Apply This compound E->F G Record Post-Drug Currents F->G H Data Analysis (e.g., IC₅₀ determination) G->H Antifungal_Workflow A Prepare Fungal Inoculum (e.g., Candida albicans) C Inoculate Microtiter Plate Wells with Fungal Suspension and Drug A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 35°C for 24-48 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

Methodological & Application

Application Notes and Protocols for (2-Chlorophenyl)diphenylmethanol as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol, also known as UCL 1880, is a chemical compound that has been identified as a weak calcium channel blocker.[1] It is an analog of a metabolite of the antifungal drug clotrimazole.[1] Research has primarily focused on its inhibitory effects on the slow afterhyperpolarization (sAHP) in neurons, with a secondary, less potent effect on high-voltage-activated (HVA) calcium channels.[1] These application notes provide a summary of the known quantitative data and detailed protocols for researchers interested in further investigating the calcium channel blocking properties of this compound.

Summary of Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound and related compounds from studies on cultured rat hippocampal pyramidal neurons.

CompoundTargetIC50 / % InhibitionReference
This compound (UCL 1880) Slow Afterhyperpolarization Current (sIAHP)1-2 µMShah et al., 2001
This compound (UCL 1880) High Voltage-Activated (HVA) Ca2+ Current50% inhibition at 10 µMShah et al., 2001
ClotrimazoleHigh Voltage-Activated (HVA) Ca2+ Current4.7 µMShah et al., 2001
2-chlorophenyl-bisphenyl-methanol (CBM)High Voltage-Activated (HVA) Ca2+ Current2.2 µMShah et al., 2001

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by calcium channel blockers and a typical experimental workflow for characterizing such compounds.

calcium_channel_blockade_pathway cluster_membrane Cell Membrane VGCC Voltage-Gated Ca²⁺ Channel IntracellularCa Intracellular Ca²⁺ VGCC->IntracellularCa Ca²⁺ Influx (Inhibited) Compound This compound Compound->VGCC Blockade ExtracellularCa Extracellular Ca²⁺ Calmodulin Calmodulin IntracellularCa->Calmodulin CaMCa Ca²⁺/Calmodulin Complex Calmodulin->CaMCa Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Muscle Contraction) CaMCa->Downstream Activation

Caption: General signaling pathway of voltage-gated calcium channel blockade.

experimental_workflow Start Hypothesized Ca²⁺ Channel Blocker (this compound) Electrophysiology Electrophysiology (Patch-Clamp) - Measure HVA Ca²⁺ currents - Determine IC₅₀ Start->Electrophysiology IntracellularCaAssay Intracellular Ca²⁺ Measurement - Use Ca²⁺ indicators (e.g., Fura-2 AM) - Confirm reduction in Ca²⁺ influx Start->IntracellularCaAssay SubtypeScreening Ca²⁺ Channel Subtype Screening - Use specific cell lines or toxins - Identify affected subtypes (L, N, T, etc.) Electrophysiology->SubtypeScreening IntracellularCaAssay->SubtypeScreening FunctionalAssay Functional Assays - Vascular smooth muscle contraction - Neurotransmitter release assay SubtypeScreening->FunctionalAssay Analysis Data Analysis and Mechanism of Action Determination FunctionalAssay->Analysis

Caption: Experimental workflow for characterizing a potential calcium channel blocker.

Experimental Protocols

Protocol 1: Electrophysiological Recording of High-Voltage-Activated (HVA) Ca²⁺ Currents

This protocol is adapted from standard whole-cell patch-clamp techniques and is suitable for investigating the effects of this compound on HVA Ca²⁺ currents in cultured neurons, such as hippocampal pyramidal neurons.

Materials:

  • Cultured hippocampal neurons

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Micropipette puller

  • Microscope with manipulators

  • External solution (in mM): 120 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 20 TEA-Cl, 0.001 TTX (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).

  • Approach a neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • To elicit HVA Ca²⁺ currents, apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).

  • Record baseline HVA Ca²⁺ currents for a stable period (e.g., 5-10 minutes).

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Apply the desired concentration of this compound to the bath via the perfusion system.

  • After a stable effect is observed (typically 2-5 minutes), record the HVA Ca²⁺ currents again using the same voltage protocol.

  • To determine the IC₅₀, apply a range of concentrations and measure the percentage of current inhibition at each concentration.

  • Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.

Data Analysis:

  • Measure the peak amplitude of the inward Ca²⁺ current at each voltage step before and after drug application.

  • Construct current-voltage (I-V) relationship plots.

  • Calculate the percentage of inhibition for each concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC₅₀.

Protocol 2: Assessment of Effects on Vascular Smooth Muscle Contraction

This protocol provides a general method to assess the potential vasorelaxant effects of this compound using isolated arterial rings.

Materials:

  • Isolated arterial tissue (e.g., rat aorta or mesenteric artery)

  • Organ bath system with force transducers

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose, bubbled with 95% O₂ / 5% CO₂.

  • High potassium (high K⁺) solution (e.g., 60 mM KCl, prepared by replacing an equimolar amount of NaCl with KCl in PSS).

  • This compound stock solution.

Procedure:

  • Dissect the artery and cut it into rings of 2-3 mm in length.

  • Mount the arterial rings in the organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta).

  • During equilibration, replace the PSS every 15-20 minutes.

  • To assess viability, contract the rings with high K⁺ solution.

  • After washing out the high K⁺ solution and allowing the rings to return to baseline, pre-contract the rings again with high K⁺ solution to induce a sustained contraction.

  • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration.

  • A known vasodilator (e.g., sodium nitroprusside) can be used as a positive control.

Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the high K⁺ solution.

  • Construct a concentration-response curve for the vasorelaxant effect.

  • Calculate the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).

Protocol 3: Measurement of Intracellular Ca²⁺ Concentration using Fura-2 AM

This protocol describes a general method to measure changes in intracellular Ca²⁺ concentration in response to depolarization and the effect of this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cells (e.g., neurons or a cell line expressing voltage-gated calcium channels)

  • Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)

  • Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer

  • High K⁺ solution for depolarization

Procedure:

  • Plate the cells on glass coverslips suitable for microscopy.

  • Prepare a Fura-2 AM loading solution by diluting the stock solution in HBSS to a final concentration of 2-5 µM. Add a small amount of Pluronic F-127 (final concentration ~0.02%) to aid in dye loading.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

  • Mount the coverslip on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

  • To induce Ca²⁺ influx, perfuse the cells with a high K⁺ solution.

  • Record the change in the 340/380 nm fluorescence ratio, which corresponds to the increase in intracellular Ca²⁺.

  • After washing and returning to baseline, pre-incubate the cells with this compound for a few minutes.

  • Repeat the depolarization with high K⁺ solution in the presence of the compound and record the change in the fluorescence ratio.

Data Analysis:

  • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

  • Compare the peak change in the F340/F380 ratio in response to depolarization in the absence and presence of this compound.

  • Quantify the inhibitory effect of the compound on the depolarization-induced increase in intracellular Ca²⁺.

Disclaimer: this compound is for research use only and is not intended for human use. Researchers should consult the relevant safety data sheets (SDS) before handling this compound. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types.

References

Grignard Synthesis of Triphenylmethanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group. This application note provides a detailed protocol for the synthesis of triphenylmethanol, a tertiary alcohol, via the reaction of a Grignard reagent, phenylmagnesium bromide, with benzophenone. The protocol covers the preparation of the Grignard reagent, its reaction with the ketone, and the subsequent workup and purification of the final product. Due to the moisture-sensitive nature of the Grignard reagent, all procedures must be conducted under strictly anhydrous (dry) conditions.

Experimental Protocols

This synthesis is performed in four main stages:

  • Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Part B: Synthesis of Triphenylmethanol

  • Part C: Workup and Isolation of Crude Product

  • Part D: Purification by Recrystallization

Materials and Equipment
  • Reagents: Magnesium turnings, bromobenzene, benzophenone, anhydrous diethyl ether, iodine (crystal), 6M hydrochloric acid (HCl) or 10% sulfuric acid (H₂SO₄), sodium sulfate (anhydrous), petroleum ether, isopropyl alcohol, saturated sodium chloride solution (brine).

  • Glassware: Three-necked round-bottom flask, reflux condenser, separatory (dropping) funnel, Claisen adapter, glass stopper, magnetic stirrer and stir bar, heating mantle, separatory funnel, beakers, Erlenmeyer flasks, Büchner funnel, vacuum flask.

  • Safety Equipment: Fume hood, safety goggles, lab coat, gloves.

Part A: Preparation of Phenylmagnesium Bromide
  • Apparatus Setup: All glassware must be rigorously dried in an oven at >100°C for several hours or flame-dried under a stream of inert gas and allowed to cool to room temperature in a desiccator or under a dry atmosphere. Assemble a three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect all openings from atmospheric moisture with drying tubes containing calcium chloride or calcium sulfate.[1]

  • Reagent Preparation: Place 2.6 g (0.107 mol) of magnesium turnings into the dried flask.[2]

  • In the dropping funnel, prepare a solution of 15.7 g (10.5 mL, 0.1 mol) of bromobenzene in 50 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 10 mL of the bromobenzene-ether solution to the flask containing the magnesium turnings.[2] The reaction should begin within a few minutes, indicated by the formation of bubbles and a cloudy, grayish appearance.[1]

  • If the reaction does not start, the following methods can be used for initiation:

    • Gently warm the flask with a heating mantle or a warm water bath.

    • Add a single small crystal of iodine, which activates the magnesium surface.[3]

    • Carefully crush a piece of magnesium under the surface of the solution with a dry glass rod.

  • Reagent Formation: Once the reaction is initiated and self-sustaining (gentle reflux), begin the dropwise addition of the remaining bromobenzene-ether solution from the dropping funnel at a rate that maintains a steady reflux.[2]

  • After the addition is complete, reflux the mixture gently using a heating mantle for an additional 15-30 minutes to ensure all the magnesium has reacted.[2][4] The final solution should appear cloudy and brownish.

Part B: Synthesis of Triphenylmethanol
  • Cool the flask containing the freshly prepared phenylmagnesium bromide to room temperature, and then further cool it in an ice-water bath.

  • Prepare a solution of 18.2 g (0.1 mol) of benzophenone in 75 mL of anhydrous diethyl ether.[5]

  • Add the benzophenone solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic, and a pink or reddish color may appear.[6] Maintain a controlled rate of addition to prevent vigorous boiling of the ether.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least 30 minutes to ensure the reaction proceeds to completion.[4]

Part C: Workup and Isolation
  • Cool the reaction flask in an ice bath. Very slowly and carefully, add 100 mL of 6M HCl or 10% H₂SO₄ dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide salt.[4][5] This process is highly exothermic and will generate gas.

  • The mixture will separate into two layers. If any solids remain, continue stirring until they dissolve.

  • Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel to ensure a complete transfer.

  • Separate the layers. The top layer is the organic (ether) phase containing the triphenylmethanol, and the bottom is the aqueous layer.

  • Extract the aqueous layer twice more with 30 mL portions of diethyl ether to recover any dissolved product.[3]

  • Combine all the organic layers. Wash the combined ether solution with 50 mL of saturated sodium chloride (brine) solution to remove excess water.[7]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Decant or filter the dried solution into a pre-weighed flask and evaporate the diethyl ether using a rotary evaporator or in a fume hood to yield the crude triphenylmethanol as a solid.

Part D: Purification by Recrystallization
  • A common impurity in this reaction is biphenyl, which can be removed by trituration or recrystallization.[7]

  • Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot isopropyl alcohol required to just dissolve the solid.[8][9] This ensures maximum recovery upon cooling.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.

  • Once cooled, place the flask in an ice bath to maximize the crystallization of the product.[8]

  • Collect the pure triphenylmethanol crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any soluble impurities.[8]

  • Allow the crystals to air-dry completely on the filter paper or in a desiccator.

  • Determine the final mass, calculate the percent yield, and measure the melting point to assess purity.

Data Presentation

Quantitative Data Summary
ParameterValueReference
Theoretical Yield Calculated based on the limiting reagent (Benzophenone)-
Actual Yield (Mass of pure, dry product)-
Percent Yield (Actual Yield / Theoretical Yield) x 100%Varies (e.g., 29-42%)[10][11]
Melting Point (Literature) 160-163 °C[12]
Melting Point (Observed) To be determined experimentallyLower ranges indicate impurities[6]
Appearance White crystalline solid[12]
Key IR Peaks (cm⁻¹) ~3455 (O-H stretch, alcohol), ~3060 (Aromatic C-H stretch)[6]

Visualization

Grignard_Synthesis_Workflow Experimental Workflow: Grignard Synthesis of Triphenylmethanol cluster_prep Stage 1: Preparation cluster_grignard Stage 2: Grignard Reagent Formation cluster_synthesis Stage 3: Synthesis cluster_workup Stage 4: Workup & Isolation cluster_purification Stage 5: Purification prep_glass Dry Glassware (Oven/Flame-Dry) prep_apparatus Assemble Anhydrous Apparatus prep_glass->prep_apparatus init_reaction Initiate Reaction: Mg + Bromobenzene/Ether prep_apparatus->init_reaction add_bromobenzene Dropwise Addition of Bromobenzene Solution init_reaction->add_bromobenzene reflux_grignard Reflux to Form PhMgBr add_bromobenzene->reflux_grignard cool_grignard Cool Grignard Reagent reflux_grignard->cool_grignard add_benzophenone Dropwise Addition of Benzophenone/Ether Solution cool_grignard->add_benzophenone stir_reaction Stir at Room Temp add_benzophenone->stir_reaction hydrolysis Quench with Ice & Acid stir_reaction->hydrolysis extraction Separate Layers & Extract with Ether hydrolysis->extraction drying Dry Organic Layer extraction->drying evaporation Evaporate Ether to Yield Crude Product drying->evaporation recrystallize Recrystallize from Hot Isopropyl Alcohol evaporation->recrystallize filter_dry Filter & Dry Pure Crystals recrystallize->filter_dry end_node Product Analysis (Yield, MP, IR) filter_dry->end_node

Caption: Workflow for the synthesis of triphenylmethanol.

References

Application Notes and Protocols for the Quantification of (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol is a key chemical intermediate and a known impurity and metabolite of the widely used antifungal agent, Clotrimazole.[1][2][3] Its accurate quantification is crucial for quality control in pharmaceutical formulations, stability testing, and in metabolic studies to understand the biotransformation of Clotrimazole. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A variety of analytical methods can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, making it suitable for trace-level detection and confirmation.[5][6]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the different analytical methods described in this document.

ParameterHPLC Method 1HPLC Method 2GC-MS Method (General)
Principle Reverse Phase HPLC-UVReverse Phase HPLC-UVElectron Ionization GC-MS
Column Zorbax SB-Phenyl (75 mm × 4.6 mm, 3.5 µm)Zorbax C18 (100 × 4.6 mm, 3.5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Acetonitrile:Water (65:35, v/v) with phosphoric acid to pH 3.5Methanol:Acetonitrile (95:5, v/v)Carrier Gas: Helium
Flow Rate 0.5 mL/min1.0 mL/min~1 mL/min
Detection UV at 210 nmUV at 225 nmMass Spectrometry (Scan or SIM mode)
Retention Time Not specified in abstract2.14 minAnalyte-dependent
Linearity Range Not specified in abstract2-12 µg/mLMethod-dependent
LOD/LOQ Not specified in abstractNot specifiedTypically low (ng/mL to pg/mL range)
Sample Type Drug formulations (spray)Bulk drug and formulationsVolatile and semi-volatile compounds in various matrices

Experimental Protocols

HPLC Method 1: Analysis in a Spray Formulation

This isocratic HPLC method is suitable for the simultaneous determination of Clotrimazole and its degradation products, including this compound, in a spray formulation.[1]

Instrumentation and Materials:

  • HPLC system with UV detector

  • Zorbax® SB-Phenyl column (75 mm × 4.6 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

  • Ibuprofen (Internal Standard)

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in a 65:35 (v/v) ratio. Adjust the pH to 3.5 with phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare a stock solution of Ibuprofen (internal standard) in acetonitrile.

    • Create a series of calibration standards by diluting the stock solutions with the mobile phase to achieve the desired concentrations.

  • Sample Preparation:

    • Accurately weigh a portion of the spray solution.

    • Dilute the sample with acetonitrile to a suitable concentration.

    • Add a known amount of the internal standard solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Zorbax® SB-Phenyl (75 mm × 4.6 mm, 3.5 µm)

    • Mobile Phase: Acetonitrile:Water (65:35, v/v), pH 3.5

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

HPLC Method 2: Simultaneous Estimation with Clotrimazole

This method is designed for the simultaneous determination of Clotrimazole and this compound as an impurity.[4]

Instrumentation and Materials:

  • HPLC system with UV detector

  • Zorbax C18 column (100 × 4.6 mm, 3.5 µm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • This compound reference standard

  • Clotrimazole reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and acetonitrile in a 95:5 (v/v) ratio. Filter and degas the mobile phase.[4]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol to obtain a stock solution of 100 µg/mL.[4]

    • Prepare working standard solutions by diluting the stock solution with methanol to concentrations ranging from 2 to 12 µg/mL.[4]

  • Sample Preparation:

    • Dissolve the sample containing Clotrimazole and the impurity in methanol to obtain a known concentration.

    • Filter the solution through a 0.45 µm membrane filter.[4]

  • Chromatographic Conditions:

    • Column: Zorbax C18 (100 × 4.6 mm, 3.5 µm)[4]

    • Mobile Phase: Methanol:Acetonitrile (95:5, v/v)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection Wavelength: 225 nm[4]

    • Injection Volume: 20 µL[4]

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions. Calculate the concentration of the impurity in the sample based on this curve.

GC-MS Method: General Protocol for Impurity Profiling

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms)

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., Methanol, Dichloromethane)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. Prepare a series of dilutions for calibration.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent.

    • If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

    • The final extract should be concentrated or diluted to fall within the calibration range.

  • GC-MS Conditions (Typical):

    • Injector Temperature: 250-280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-500 amu (for qualitative and quantitative analysis) or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

  • Quantification: Generate a calibration curve based on the peak areas of a characteristic ion of this compound from the standard solutions. Quantify the analyte in the sample using this curve.

Visualizations

Metabolic Pathway of Clotrimazole

The primary metabolic pathway for the formation of this compound from Clotrimazole involves a deamination reaction catalyzed by cytochrome P450 enzymes, particularly CYP3A.[1]

Metabolic Conversion of Clotrimazole Clotrimazole Clotrimazole Metabolite This compound Clotrimazole->Metabolite Deamination Enzyme CYP3A Enzymes Enzyme->Clotrimazole

Caption: Metabolic pathway of Clotrimazole to this compound.

Experimental Workflow: HPLC Analysis

The general workflow for the quantification of this compound by HPLC is depicted below.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Sample Weigh/Measure Sample Dissolve_Sample Dissolve/Extract Sample Sample->Dissolve_Sample Dilute_Standard Prepare Calibration Curve Standards Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute Sample to Working Concentration Dissolve_Sample->Dilute_Sample Filter Filter Solutions (0.45 µm) Dilute_Standard->Filter Dilute_Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General experimental workflow for HPLC analysis.

Logical Relationship: Method Validation Parameters

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The relationship between key validation parameters as per ICH guidelines is illustrated below.

Method Validation Parameters (ICH) Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Linearity->Range

Caption: Key parameters for analytical method validation.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Chlorophenyl)diphenylmethanol. This compound is a known impurity and degradation product of various pharmaceutical compounds, including Clotrimazole. The developed isocratic reverse-phase HPLC method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control and stability testing of bulk drug substances and finished pharmaceutical products.

Introduction

This compound is a critical process-related impurity and a potential degradant in several active pharmaceutical ingredients (APIs). Its monitoring and control are essential to ensure the safety and efficacy of the final drug product. This document provides a comprehensive guide to the development and implementation of an HPLC method for its analysis.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector is suitable for this method.

  • Column: A Zorbax C18 column (100 x 4.6 mm, 3.5 µm) or a Zorbax® SB-Phenyl column (75 mm × 4.6 mm, 3.5 µm) can be utilized.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid for pH adjustment.

  • Reference Standard: A well-characterized reference standard of this compound is required.

Chromatographic Conditions

The following chromatographic conditions have been established for the optimal separation and quantification of this compound.

ParameterCondition 1Condition 2
Column Zorbax C18 (100 x 4.6 mm, 3.5 µm)[2]Zorbax® SB-Phenyl (75 mm × 4.6 mm, 3.5 µm)[1][3]
Mobile Phase Methanol: Acetonitrile (95:5 v/v)[2]Acetonitrile: Water (65:35, v/v) with pH adjusted to 3.5 with phosphoric acid[3]
Flow Rate 1.0 mL/min[2]0.5 mL/min[3]
Detection Wavelength 225 nm[2]210 nm[3]
Injection Volume 20 µLNot Specified
Column Temperature AmbientAmbient
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 2-12 µg/mL).[2]

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulations, an appropriate extraction method may be required.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • The retention time for this compound is approximately 2.14 minutes under Condition 1.[2]

Data Presentation

The quantitative data for the HPLC method development is summarized in the tables below.

Table 1: Chromatographic Parameters and Performance

ParameterValue (Condition 1)Value (Condition 2)
Retention Time (min) 2.14[2]Not specified
Linearity Range (µg/mL) 2-12[2]Not specified
Correlation Coefficient (r²) > 0.999Not specified

Method Validation

The developed HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the HPLC method development and validation for this compound.

HPLC_Method_Development HPLC Method Development Workflow for this compound cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation cluster_output Output Reagents Reagents & Solvents (HPLC Grade) Chrom_Conditions Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) Reagents->Chrom_Conditions Standard Reference Standard (this compound) Standard->Chrom_Conditions Sample Sample Preparation (Bulk Drug/Formulation) Data_Acquisition Data Acquisition (Chromatogram Recording) Sample->Data_Acquisition System_Suitability System Suitability Testing (Resolution, Tailing Factor, Plate Count) Chrom_Conditions->System_Suitability System_Suitability->Data_Acquisition Quantification Quantification (Peak Area Integration) Data_Acquisition->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Final Report & Application Note Validation->Report

Caption: Logical workflow for HPLC method development.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The detailed protocol and established chromatographic conditions provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for quality control and stability studies. Proper method validation is crucial before its application in a regulated environment.

References

Application Notes and Protocols for (2-Chlorophenyl)diphenylmethanol Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of (2-Chlorophenyl)diphenylmethanol and its derivatives. This document includes a summary of their mechanism of action, quantitative antifungal activity data, and detailed experimental protocols for their synthesis and evaluation.

Introduction

This compound is a triphenylmethanol derivative that has demonstrated notable antifungal activity. It is structurally related to the widely used azole antifungal agent, clotrimazole, but lacks the imidazole moiety. This class of compounds primarily exerts its antifungal effect by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis. Some derivatives may also possess secondary mechanisms of action, such as the blockade of calcium ion channels in fungal cells.[1] This document outlines the key data and methodologies for researchers investigating the potential of these derivatives as novel antifungal therapeutics.

Mechanism of Action

The primary antifungal mechanism of this compound and its analogs is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial in the fungal ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.

Ergosterol Biosynthesis Inhibition Pathway:

ERG_pathway cluster_inhibition Inhibition by this compound Derivatives Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol 14-demethyl-lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol (2-Chlorophenyl)diphenylmethanol_Derivatives (2-Chlorophenyl)diphenylmethanol_Derivatives Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) (2-Chlorophenyl)diphenylmethanol_Derivatives->Lanosterol 14α-demethylase (CYP51) Inhibition synthesis_workflow Bromobenzene Bromobenzene Grignard Reagent Grignard Reagent Bromobenzene->Grignard Reagent + Mg Reaction Mixture Reaction Mixture Grignard Reagent->Reaction Mixture + 2-Chlorobenzophenone Crude Product Crude Product Reaction Mixture->Crude Product Quenching & Workup Purified this compound Purified this compound Crude Product->Purified this compound Purification antifungal_testing_workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis Fungal Inoculum Preparation Fungal Inoculum Preparation Agar Plate Inoculation Agar Plate Inoculation Fungal Inoculum Preparation->Agar Plate Inoculation Placement of Disks on Agar Placement of Disks on Agar Agar Plate Inoculation->Placement of Disks on Agar Disk Impregnation with Compounds Disk Impregnation with Compounds Disk Impregnation with Compounds->Placement of Disks on Agar Incubation Incubation Placement of Disks on Agar->Incubation Measurement of Inhibition Zones Measurement of Inhibition Zones Incubation->Measurement of Inhibition Zones Data Interpretation Data Interpretation Measurement of Inhibition Zones->Data Interpretation

References

Application Notes and Protocols for (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol is a triarylmethane compound with diverse biological activities. It is recognized as a degradation product of the widely used antifungal agent, clotrimazole, and is also known to possess intrinsic antifungal, weak calcium channel blocking, and antiproliferative properties.[1] These characteristics make it a compound of interest in drug development, stability studies, and pharmacological research.

This document provides detailed protocols and application notes for the safe handling, storage, and utilization of this compound in a laboratory setting.

Chemical and Physical Properties

Proper understanding of the physicochemical properties of this compound is essential for its appropriate handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₉H₁₅ClO[2]
Molecular Weight 294.77 g/mol [3]
CAS Number 66774-02-5[2]
Appearance Solid[4]
Melting Point 91-92 °C
Boiling Point 447.6 °C at 760 mmHg
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[5]
Storage Temperature 2°C - 8°C[3]

Safety, Handling, and Storage

This compound requires careful handling due to its potential hazards. Adherence to safety guidelines is paramount.

Hazard Identification and Precautionary Statements

The compound is classified with the following hazards:

  • H302: Harmful if swallowed.[4][6]

  • H315: Causes skin irritation.[4][6]

  • H318: Causes serious eye damage.[4][6]

  • H335: May cause respiratory irritation.[4][6]

  • H413: May cause long lasting harmful effects to aquatic life.[4][6]

Signal Word: Danger[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P273: Avoid release to the environment.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7]

  • P405: Store locked up.[7]

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is crucial when handling this compound.

PPESpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
Storage and Stability

For optimal stability, this compound should be stored under the following conditions:

  • Temperature: 2°C to 8°C.[3]

  • Container: A tightly sealed, light-resistant container.

  • Environment: A dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6]

Experimental Protocols

The following protocols provide a framework for utilizing this compound in various experimental contexts.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • o-chlorobenzoic acid

  • Ethanol

  • Sulfuric acid or p-toluenesulfonic acid

  • Phenylmagnesium bromide (Grignard reagent)

  • Anhydrous ether or THF

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Esterification: React o-chlorobenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid or p-toluenesulfonic acid to form ethyl o-chlorobenzoate.

  • Grignard Reaction: Prepare a solution of ethyl o-chlorobenzoate in an anhydrous solvent like diethyl ether or THF. Slowly add this solution to a stirred solution of phenylmagnesium bromide (Grignard reagent) at a controlled temperature (typically 0°C).

  • Hydrolysis: After the reaction is complete, hydrolyze the resulting magnesium salt by carefully adding a dilute acid, such as hydrochloric acid.

  • Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound start Start esterification Esterification of o-chlorobenzoic acid start->esterification grignard Grignard Reaction with Phenylmagnesium Bromide esterification->grignard hydrolysis Acidic Hydrolysis grignard->hydrolysis extraction Extraction and Purification hydrolysis->extraction end End Product extraction->end

Caption: Synthesis workflow for this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the determination of this compound, particularly as a degradation product of clotrimazole.

ParameterCondition
Mobile Phase Acetonitrile:Water (95:5 v/v)
Column Zorbax C18 (100 x 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Retention Time Approximately 2.14 min

Experimental Workflow for HPLC Analysis:

G cluster_hplc HPLC Analysis Workflow prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate equilibrate->inject acquire Acquire Data inject->acquire analyze Analyze Chromatogram acquire->analyze G cluster_calcium Calcium Channel Modulation Stimulus Depolarizing Stimulus CaChannel Voltage-Gated Calcium Channel Stimulus->CaChannel CaInflux Ca²⁺ Influx CaChannel->CaInflux CellResponse Cellular Response CaInflux->CellResponse Compound This compound Compound->CaChannel Inhibition

References

Application Notes and Protocols: Synthesis of Clotrimazole from (2-Chlorophenyl)diphenylmethanol and Imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Clotrimazole, a broad-spectrum antifungal agent, from the reaction of (2-Chlorophenyl)diphenylmethanol with imidazole. The synthesis is a critical process in the pharmaceutical industry for the production of a widely used antimycotic drug. These notes cover the chemical background, reaction mechanisms, detailed procedural guidelines for both one-pot and two-step syntheses, and methods for purification and characterization of the final product. The provided protocols are intended to be a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Clotrimazole, chemically known as 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole, is a synthetic imidazole derivative with potent antifungal properties.[1][2] It is widely used in the treatment of various fungal infections, including vaginal yeast infections, oral thrush, and ringworm.[1] The mechanism of action of Clotrimazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][3][4] This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death.[3][5]

The synthesis of Clotrimazole from this compound and imidazole is a well-established chemical transformation. The reaction proceeds via a nucleophilic substitution, where the hydroxyl group of the alcohol is first converted into a better leaving group, typically a halide, which is then displaced by the imidazole nitrogen. This document outlines the common synthetic routes and provides detailed protocols for laboratory-scale preparation.

Reaction Mechanism and Synthesis Pathway

The overall synthesis of Clotrimazole from this compound typically involves two main stages, which can be performed as a two-step process or a one-pot synthesis.[6]

Step 1: Activation of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, it must be activated by converting it into a more reactive species. This is commonly achieved by reacting the alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the intermediate (2-Chlorophenyl)diphenylchloromethane (also known as o-chlorotrityl chloride).[7]

Step 2: Nucleophilic Substitution by Imidazole

The resulting (2-Chlorophenyl)diphenylchloromethane is a highly reactive electrophile. The nitrogen atom of the imidazole ring acts as a nucleophile and attacks the central carbon atom, displacing the chloride ion to form the final product, Clotrimazole. A base, such as triethylamine, is often added to neutralize the hydrochloric acid (HCl) generated during the reaction.[6][8]

Reaction_Pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Substitution start This compound intermediate (2-Chlorophenyl)diphenylchloromethane start->intermediate + SOCl₂ product Clotrimazole intermediate->product + Imidazole, Triethylamine imidazole Imidazole

Figure 1: General two-step reaction pathway for the synthesis of Clotrimazole.

Experimental Protocols

The following are detailed protocols for the synthesis of Clotrimazole. Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Two-Step Synthesis of Clotrimazole

This protocol involves the isolation of the intermediate, (2-Chlorophenyl)diphenylchloromethane.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Imidazole

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile

  • Toluene

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Protocol:

Step 1: Synthesis of (2-Chlorophenyl)diphenylchloromethane [7]

  • To a solution of this compound (e.g., 2.3 mmol) in a suitable solvent, add thionyl chloride (e.g., 6.9 mmol) at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to proceed at reflux overnight.

  • Evaporate the organic solvent. The resulting yellow oily mass is (2-Chlorophenyl)diphenylchloromethane and can be used in the next step without further purification.

Step 2: Synthesis of Clotrimazole [7]

  • Prepare a solution of imidazole (e.g., 4.4 mmol) and triethylamine (e.g., 6.6 mmol).

  • Add this solution to the (2-Chlorophenyl)diphenylchloromethane (e.g., 2.2 mmol) from Step 1.

  • Reflux the reaction mixture for 72 hours.

  • Remove the organic solvent and add ethyl acetate and water to the residue.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent and purify the crude product by flash chromatography to obtain Clotrimazole as a white crystalline solid.

One-Pot Synthesis of Clotrimazole

This protocol is more streamlined as it does not require the isolation of the intermediate.[8]

Materials:

  • (2-Chlorophenyl)diphenylchloromethane

  • Imidazole

  • Triethylamine

  • Acetone or Toluene

  • Water

Protocol:

  • Dissolve imidazole (e.g., 130 g) in acetone (e.g., 4000 mL) at 25-30°C.[8]

  • Add triethylamine (e.g., 194 g) to the solution and stir for 30-45 minutes.[8]

  • Add (2-Chlorophenyl)diphenylchloromethane (e.g., 500 g) to the prepared solution and stir for 60-75 minutes.[8]

  • Heat the reaction mixture at reflux temperature for 2-3 hours.[8]

  • After the reaction is complete, cool the solution to 25-30°C and maintain for 30-45 minutes.[8]

  • Filter the reaction mass and wash the cake with acetone.[8]

  • The filtrate contains the product. The solvent can be distilled off, and the product can be crystallized.

Workflow cluster_reagents Reagents cluster_process Process reagent1 This compound mix Combine Reagents in Reaction Vessel reagent1->mix reagent2 Imidazole reagent2->mix reagent3 Chlorinating Agent (e.g., SOCl₂) reagent3->mix reagent4 Base (e.g., Triethylamine) reagent4->mix reagent5 Solvent (e.g., Acetone) reagent5->mix react Heat to Reflux mix->react cool Cool Reaction Mixture react->cool filter Filter cool->filter wash Wash with Solvent filter->wash crystallize Crystallize Product wash->crystallize

Figure 2: General experimental workflow for the one-pot synthesis of Clotrimazole.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of Clotrimazole.

Table 1: Reaction Conditions and Yields for Clotrimazole Synthesis

Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
This compoundDiphenyl phosphite, ImidazoleMethyl isobutyl ketone85°C4 h100[9]
(2-Chlorophenyl)diphenylchloromethaneImidazole, TriethylamineToluene40-50°C2 h-[6]
(2-Chlorophenyl)diphenylchloromethaneImidazole, TriethylamineAcetonitrile50-60°C4 h-[6]
2-chlorotrityl chlorideImidazole, Sodium hydroxideHexafluoroisopropanol25°C48 h81[10]
2-chlorotrityl chlorideImidazole, Sodium carbonateHexafluoroisopropanol25°C48 h92[10]
This compoundThionyl chloride, Imidazole, Triethylamine-Reflux72 h91[7]
o-chlorophenyl diphenyl chloromethaneImidazole, TriethylamineAcetoneReflux2-3 h-[8]

Table 2: Physicochemical and Spectroscopic Data of Clotrimazole

PropertyValueReference(s)
IUPAC Name1-[(2-Chlorophenyl)(diphenyl)methyl]-1H-imidazole[1]
Molecular FormulaC₂₂H₁₇ClN₂[1]
Molar Mass344.84 g/mol [1]
Melting Point142-143°C, 147-149°C[1][9]
UV-Vis (λmax)220 nm, 263 nm[11][12]
IR SpectroscopyCharacteristic peaks for aromatic C-H, C=C, C-N, and C-Cl bonds.[13]

Applications in Drug Development

The primary application of this synthesis is the production of Clotrimazole for pharmaceutical use. As a broad-spectrum antifungal agent, it is formulated into various topical preparations such as creams, lotions, and vaginal tablets.[1][2] Its efficacy against a wide range of pathogenic yeasts and dermatophytes makes it a cornerstone in the treatment of superficial mycoses.[2]

The imidazole scaffold of Clotrimazole is a key pharmacophore, and the synthetic methods described herein can be adapted for the synthesis of novel imidazole-based derivatives with potential applications as antifungal, antibacterial, or anticancer agents.[14][15]

Signaling_Pathway Clotrimazole Clotrimazole Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Clotrimazole->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Figure 3: Mechanism of action of Clotrimazole in fungal cells.

Conclusion

The reaction of this compound with imidazole provides an effective and scalable route to the synthesis of the important antifungal drug, Clotrimazole. The choice between a two-step and a one-pot synthesis will depend on the desired scale, purity requirements, and available resources. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis and development of imidazole-based pharmaceuticals. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the final product.

References

Application Notes and Protocols: (2-Chlorophenyl)diphenylmethanol in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol is a triarylmethane compound recognized primarily as a key synthetic precursor and a known impurity of the widely used antifungal drug, Clotrimazole.[1][2] Beyond its role as an intermediate, this compound has demonstrated inherent biological activities, including antifungal and antiproliferative properties.[1][2][3] Its mechanism of action is reported to involve the disruption of calcium homeostasis in fungal cells by blocking the function of calcium ionophores.[3] This positions this compound as a valuable scaffold and starting point for the discovery and development of novel antifungal agents, particularly those targeting fungal calcium signaling pathways.

These application notes provide an overview of the role of this compound in antifungal drug discovery, including its synthesis, mechanism of action, and protocols for its evaluation.

Data Presentation

CompoundFungal SpeciesActivity TypeQuantitative Data (µg/mL)Reference
This compound Candida albicansAntifungalMIC/IC50 Not Reported[3]
Aspergillus fumigatusAntifungalMIC/IC50 Not Reported[3]
Trichosporon cutaneumAntifungalMIC/IC50 Not Reported[3]
Clotrimazole Candida spp.AntifungalMICs generally <1[4][5]
Trichophyton spp.AntifungalMICs generally <1[4][5]
Microsporum spp.AntifungalMICs generally <1[4]
Malassezia furfurAntifungalMICs generally <1[5]

Signaling Pathway and Mechanism of Action

This compound is suggested to exert its antifungal effect by disrupting calcium signaling, a critical pathway for fungal growth, virulence, and stress response. It is believed to act as a blocker of calcium ionophores, thereby interfering with the influx of Ca2+ into the cytoplasm.[3] This disruption of Ca2+ homeostasis can inhibit the activation of downstream signaling cascades, such as the calcineurin pathway, which is essential for fungal survival and pathogenesis.

Fungal_Calcium_Signaling cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Ca_channel Ca²⁺ Channel/ Ionophore Ca_ion Ca²⁺ Ca_channel->Ca_ion Compound (2-Chlorophenyl) diphenylmethanol Compound->Ca_channel Blocks Calmodulin Calmodulin Ca_ion->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_like NFAT-like Transcription Factor (e.g., CrzA) Calcineurin->NFAT_like Dephosphorylates & Activates Gene_Expression Stress Response Gene Expression NFAT_like->Gene_Expression Promotes Fungal_Growth Fungal Growth & Virulence Gene_Expression->Fungal_Growth Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Ca²⁺ Influx

Disruption of Fungal Calcium Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Dry diethyl ether or Tetrahydrofuran (THF)

  • Bromobenzene

  • 2-Chlorobenzophenone

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Activate magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Add dry diethyl ether or THF to the flask.

    • Slowly add a solution of bromobenzene in the same dry solvent to the magnesium suspension via a dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of bromobenzene.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with 2-Chlorobenzophenone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 2-chlorobenzophenone in dry diethyl ether or THF to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast or filamentous fungi.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Inoculum suspension adjusted to the appropriate density (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts)

Procedure:

  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of desired final concentrations.

    • Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of the fungal cells or conidia in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, and then dilute it in RPMI-1640 to the final working concentration.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azole-like compounds against yeasts) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 3: Measurement of Intracellular Calcium Levels

This protocol outlines a method to assess the effect of this compound on intracellular calcium concentrations in fungal cells using a fluorescent indicator.

Materials:

  • Fungal cell culture

  • This compound

  • Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow fungal cells to the desired growth phase and harvest by centrifugation.

    • Wash the cells with buffer to remove any residual medium.

  • Dye Loading:

    • Resuspend the cells in the buffer containing the Ca2+ indicator dye (e.g., 1-5 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127.

    • Incubate the cells in the dark at an appropriate temperature (e.g., 30-37°C) for 30-60 minutes to allow for dye uptake.

    • After incubation, wash the cells to remove excess extracellular dye.

  • Compound Treatment and Measurement:

    • Resuspend the dye-loaded cells in fresh buffer.

    • Measure the baseline fluorescence.

    • Add this compound at the desired concentration.

    • Immediately begin recording the fluorescence intensity over time using a fluorometric plate reader or fluorescence microscope. An increase in fluorescence indicates a rise in intracellular Ca2+.

Antifungal Drug Discovery Workflow

The discovery and development of a new antifungal agent based on the this compound scaffold would typically follow a multi-step process.

Antifungal_Drug_Discovery_Workflow Start Lead Identification (this compound) Synthesis Chemical Synthesis & Derivative Generation Start->Synthesis In_Vitro_Screening In Vitro Antifungal Susceptibility Testing (MIC) Synthesis->In_Vitro_Screening Mechanism_Action Mechanism of Action Studies (e.g., Calcium Flux Assay) In_Vitro_Screening->Mechanism_Action Toxicity In Vitro Cytotoxicity (Mammalian Cell Lines) In_Vitro_Screening->Toxicity SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR Mechanism_Action->SAR Toxicity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Process In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models of Infection) Lead_Optimization->In_Vivo_Efficacy ADMET ADMET Profiling In_Vivo_Efficacy->ADMET Preclinical Preclinical Development ADMET->Preclinical

Workflow for Antifungal Drug Discovery.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering common side reactions during the Grignard synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction yield is very low, and I've recovered a significant amount of my starting ketone. What is the likely cause?

A1: This is a classic symptom of enolization , a major side reaction. The Grignard reagent, acting as a strong base, can deprotonate the α-carbon of your ketone, forming an enolate.[1][2] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.[1] Upon acidic workup, the enolate is protonated, regenerating the starting ketone.

Troubleshooting Steps:

  • Use a less sterically hindered Grignard reagent if possible.

  • Consider using a different organometallic reagent, such as an organolithium reagent, which can sometimes favor nucleophilic addition over enolization.

  • Employ lower reaction temperatures to favor the desired nucleophilic addition pathway, which generally has a lower activation energy than enolization.

Q2: I've isolated a secondary alcohol instead of the expected tertiary alcohol. What happened?

A2: This indicates that a reduction reaction has occurred. If your Grignard reagent has a hydrogen atom on its β-carbon, it can transfer a hydride to the carbonyl carbon of the ketone via a cyclic six-membered transition state.[1] This side reaction is also more common with sterically hindered ketones.

Troubleshooting Steps:

  • Select a Grignard reagent that lacks β-hydrogens, such as a methyl or neopentyl Grignard reagent, if your synthesis allows.

  • Lowering the reaction temperature can also help to minimize the reduction pathway.

Q3: My crude product mixture contains a significant amount of a high-boiling, non-polar impurity. What could this be?

A3: You are likely observing the product of a Wurtz coupling reaction .[2][3] This occurs when the Grignard reagent reacts with the unreacted alkyl halide from which it was formed.[4] This side reaction reduces the concentration of your Grignar reagent, leading to lower yields of the desired tertiary alcohol.

Troubleshooting Steps:

  • Ensure slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent.[2]

  • Maintain a moderate reaction temperature during Grignard formation to avoid accelerating the Wurtz coupling reaction.

  • Use a large excess of magnesium to ensure the alkyl halide reacts preferentially with the magnesium surface.

Q4: When synthesizing a tertiary alcohol from an ester, my reaction is incomplete and I have a mixture of products. Why?

A4: The synthesis of tertiary alcohols from esters requires two equivalents of the Grignard reagent . The first equivalent adds to the ester to form a ketone intermediate. This ketone then reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[5][6][7][8] If less than two equivalents of the Grignard reagent are used, you will likely obtain a mixture of the unreacted ester, the intermediate ketone, and the final tertiary alcohol.[5]

Troubleshooting Steps:

  • Use at least two full equivalents of the Grignard reagent. It is often advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion.

  • Ensure your Grignard reagent has been properly titrated to accurately determine its concentration before starting the reaction.

Q5: My reaction failed to initiate, or the yield is extremely low, and I observe the formation of a white precipitate. What is the issue?

A5: This strongly suggests the presence of water or oxygen in your reaction setup. Grignard reagents are extremely reactive towards protic sources, such as water, which will quench the reagent to form an alkane.[2] They also react with oxygen to form alkoxides.[2] The white precipitate is likely magnesium hydroxide or magnesium alkoxides.

Troubleshooting Steps:

  • Thoroughly dry all glassware in an oven before use.

  • Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon).

  • Ensure the magnesium turnings are fresh and dry.

Quantitative Data on Side Reactions

The extent of side reactions such as enolization and reduction is highly dependent on the structure of both the ketone and the Grignard reagent. The following table summarizes data on the reaction of various Grignard reagents with diisopropyl ketone, a sterically hindered ketone, to illustrate these competing reactions.

Grignard ReagentAddition Product Yield (%)Reduction Product Yield (%)Enolization Product Yield (%)
Methylmagnesium bromide9505
Ethylmagnesium bromide77212
n-Propylmagnesium bromide60337
Isopropylmagnesium bromide58510
t-Butylmagnesium chloride0098
Neopentylmagnesium chloride<5090

Data adapted from studies on abnormal Grignard reactions.[9]

Experimental Protocols

General Protocol for the Grignard Synthesis of a Tertiary Alcohol from a Ketone:

  • Preparation of the Grignard Reagent:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place magnesium turnings in the flask and briefly heat under vacuum, then cool under an inert atmosphere.

    • Add anhydrous diethyl ether or THF to the flask.

    • Dissolve the alkyl halide in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, a crystal of iodine or gentle warming may be necessary.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the ketone in anhydrous ether/THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide.

    • Extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by distillation or column chromatography as needed.

Visualizations

Grignard_Pathways Start Ketone + Grignard Reagent (R'COR'' + RMgX) Addition Desired Pathway: Nucleophilic Addition Start->Addition Favored by: - Less steric hindrance - Lower temperature Enolization Side Reaction: Enolization Start->Enolization Favored by: - Steric hindrance - Basic character of RMgX Reduction Side Reaction: Reduction Start->Reduction Favored by: - Steric hindrance - β-Hydrogens on RMgX Product Tertiary Alcohol (R'R''RCOH) Addition->Product After Acidic Workup Enolate Enolate Intermediate Enolization->Enolate Secondary_Alcohol Secondary Alcohol Reduction->Secondary_Alcohol After Acidic Workup Recovered_Ketone Recovered Ketone Enolate->Recovered_Ketone After Acidic Workup

Caption: Main reaction vs. side reactions in Grignard synthesis.

Troubleshooting_Workflow Start Low Yield or Unexpected Product Check_Ketone Recovered Starting Ketone? Start->Check_Ketone Check_Secondary_OH Secondary Alcohol Formed? Check_Ketone->Check_Secondary_OH No Enolization Likely Cause: Enolization Check_Ketone->Enolization Yes Check_Coupling High Boiling Impurity? Check_Secondary_OH->Check_Coupling No Reduction Likely Cause: Reduction Check_Secondary_OH->Reduction Yes Check_Conditions Reaction Failure/ Precipitate? Check_Coupling->Check_Conditions No Wurtz Likely Cause: Wurtz Coupling Check_Coupling->Wurtz Yes Wet_Oxidized Likely Cause: Water/Oxygen Contamination Check_Conditions->Wet_Oxidized Yes Solution_Enolization Solution: - Use less bulky RMgX - Lower temperature Enolization->Solution_Enolization Solution_Reduction Solution: - Use RMgX without β-H - Lower temperature Reduction->Solution_Reduction Solution_Wurtz Solution: - Slow addition of R-X - Moderate temperature Wurtz->Solution_Wurtz Solution_Wet_Oxidized Solution: - Use anhydrous conditions - Inert atmosphere Wet_Oxidized->Solution_Wet_Oxidized

Caption: Troubleshooting workflow for Grignard side reactions.

References

preventing byproduct formation in (2-Chlorophenyl)diphenylmethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of (2-Chlorophenyl)diphenylmethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with 2-chlorobenzophenone.

Q2: What are the primary byproducts in this synthesis?

The main byproduct of concern is biphenyl, which forms from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted aryl halide. Another potential, though less common, byproduct is benzene, resulting from the protonation of the Grignard reagent by any residual water.

Q3: How can I minimize the formation of the biphenyl byproduct?

Minimizing biphenyl formation is critical for achieving high purity of the desired product. Key strategies include:

  • Slow Addition of Reagents: Adding the aryl halide (e.g., bromobenzene) slowly to the magnesium turnings during the Grignard reagent formation helps to keep its concentration low, thus reducing the likelihood of coupling reactions.[1]

  • Controlled Temperature: Maintaining a controlled, gentle reflux during the reaction is important. High temperatures can favor the formation of the biphenyl byproduct.[2]

  • Dilution: Performing the reaction in a sufficiently dilute solution can also disfavor the bimolecular coupling reaction that leads to biphenyl.[2]

Q4: Why are anhydrous conditions so critical for this reaction?

Grignard reagents are highly reactive and are strong bases. They will readily react with any protic solvents, including water, to form the corresponding alkane (in this case, benzene).[3][4] This not only consumes the Grignard reagent, reducing the yield of the desired alcohol, but also introduces an impurity that may be difficult to remove. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[1][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inactive Magnesium. 2. Wet glassware or solvents. 3. Premature quenching of the Grignard reagent.1. Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine or by gently heating.[5] 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[1][3][4] 3. Ensure the reaction is protected from atmospheric moisture, for example by using a drying tube.[1]
High Percentage of Biphenyl Byproduct 1. Reaction temperature is too high. 2. Concentration of aryl halide is too high during Grignard formation.1. Maintain a gentle reflux and use an ice bath to control the exothermic reaction if necessary.[1] 2. Add the aryl halide dropwise to the magnesium suspension.[1]
Difficulty in Purifying the Final Product 1. Inefficient separation of biphenyl.1. Biphenyl is more soluble in nonpolar solvents like petroleum ether or hexanes than this compound. Trituration or recrystallization using a mixed solvent system can effectively remove biphenyl.[3] Flash column chromatography can also be employed for purification.[6]
Reaction Fails to Initiate 1. Magnesium surface is oxidized. 2. Insufficiently reactive aryl halide.1. Activate the magnesium by crushing it in situ with a dry stirring rod or by adding a small amount of an activator like iodine.[5] 2. While bromobenzene is commonly used, ensure its quality. Consider using a more reactive halide if initiation is a persistent issue.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • 2-Chlorobenzophenone

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Petroleum ether or hexanes

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • All glassware must be oven-dried and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle boiling. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with 2-Chlorobenzophenone:

    • Dissolve 2-chlorobenzophenone in anhydrous diethyl ether and place it in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 2-chlorobenzophenone solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • To remove the biphenyl byproduct, triturate the crude solid with cold petroleum ether or recrystallize from a suitable solvent system (e.g., ether/petroleum ether).[3]

    • Collect the purified this compound crystals by filtration.

Visualizations

Byproduct_Formation_Pathway cluster_grignard Grignard Reagent Formation cluster_main_reaction Desired Reaction cluster_byproduct_reaction Byproduct Formation Aryl_Halide Aryl Halide (e.g., Bromobenzene) Grignard_Reagent Grignard Reagent (Phenylmagnesium Bromide) Aryl_Halide->Grignard_Reagent + Mg Biphenyl Biphenyl Aryl_Halide->Biphenyl Mg Magnesium (Mg) Product This compound Grignard_Reagent->Product + 2-Chlorobenzophenone Grignard_Reagent->Biphenyl + Unreacted Aryl Halide Ketone 2-Chlorobenzophenone

Caption: Logical relationship of desired product and byproduct formation.

Experimental_Workflow Start Start: Dry Glassware & Inert Atmosphere Grignard_Formation 1. Form Grignard Reagent (Slow Aryl Halide Addition) Start->Grignard_Formation Reaction 2. React with 2-Chlorobenzophenone (Controlled Temperature) Grignard_Formation->Reaction Quench 3. Quench with Sat. NH4Cl Reaction->Quench Extraction 4. Extraction & Drying Quench->Extraction Evaporation 5. Solvent Evaporation Extraction->Evaporation Purification 6. Purification (Trituration/Recrystallization) Evaporation->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Chlorination of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for chlorinating tertiary alcohols?

A1: The most common and effective reagents for chlorinating tertiary alcohols are concentrated hydrochloric acid (HCl), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). The choice of reagent often depends on the specific substrate, desired reaction conditions, and scale of the reaction. Tertiary alcohols react much more readily with these reagents than primary or secondary alcohols.[1][2][3][4]

Q2: Why is my tertiary alcohol not reacting or showing low conversion?

A2: Several factors can lead to a lack of reaction or low conversion:

  • Insufficiently acidic conditions: For reactions with HCl, the concentration of the acid is crucial. Concentrated HCl is necessary to protonate the hydroxyl group, making it a good leaving group (water).[5]

  • Steric hindrance: While tertiary alcohols are generally reactive, extreme steric bulk around the hydroxyl group can hinder the approach of the chlorinating agent.[6]

  • Low reaction temperature: While some tertiary alcohols react readily at room temperature, others may require gentle heating to proceed at a reasonable rate.[7]

  • Poor quality reagents: Ensure that the chlorinating agents are of high purity and anhydrous where necessary (especially for SOCl₂ and PCl₅).

Q3: What are the common side products in the chlorination of tertiary alcohols?

A3: The primary side product is typically an alkene, formed through an E1 elimination reaction which competes with the desired SN1 substitution.[8] This is especially prevalent at higher temperatures. With reagents like thionyl chloride, other side reactions can occur if the reaction is not controlled properly.[4]

Q4: How can I minimize the formation of alkene byproducts?

A4: To favor substitution over elimination, it is generally recommended to:

  • Use lower reaction temperatures. Tertiary alcohols are often reactive enough at or below room temperature.[8]

  • Choose a less basic solvent.

  • For reactions with HCl, using a high concentration of the acid can favor the SN1 pathway.

Q5: Is it possible to use thionyl chloride (SOCl₂) with tertiary alcohols?

A5: Yes, thionyl chloride can be used to chlorinate tertiary alcohols.[9] However, the reaction may be vigorous and can lead to elimination side products if the temperature is not controlled. The reaction with tertiary alcohols does not always proceed via the classic SN2 mechanism seen with primary and secondary alcohols.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or very slow reaction - Inactive reagent (e.g., old SOCl₂).- Insufficient acid concentration (for HCl method).- Low reaction temperature.- Use fresh, high-purity reagents.- Use concentrated HCl.- Allow the reaction to stir for a longer period or gently warm the mixture.
Low yield of alkyl chloride - Competing elimination reaction (alkene formation).- Product loss during workup and purification.- Incomplete reaction.- Maintain a low reaction temperature.- Ensure efficient extraction and careful separation of layers during workup.- Monitor the reaction by TLC or GC to ensure completion.
Formation of a significant amount of alkene - High reaction temperature.- Use of a basic solvent or reagent that promotes elimination.- Run the reaction at or below room temperature.- Avoid using basic solvents like pyridine unless necessary for a specific protocol, as they can promote E2 elimination.[6]
Product decomposes during distillation - The tertiary alkyl chloride may be thermally unstable.- Residual acid in the product.- Purify by distillation under reduced pressure to lower the boiling point.- Thoroughly wash the organic layer with a weak base (e.g., sodium bicarbonate solution) to remove any residual acid before distillation.[11]
Emulsion formation during workup - Presence of unreacted alcohol or other byproducts.- Add a saturated solution of sodium chloride (brine) to help break the emulsion.

Experimental Protocols

Chlorination of tert-Butanol with Concentrated HCl

This protocol is a common undergraduate laboratory preparation and illustrates a straightforward chlorination of a tertiary alcohol.

Procedure: [12][13][14][15]

  • In a separatory funnel, combine 10 mL of tert-butanol with 20 mL of cold (ice-bath) concentrated hydrochloric acid.

  • Gently swirl the mixture for about 1 minute, then stopper the funnel and shake for several minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.

  • Allow the mixture to stand for approximately 20 minutes at room temperature, with occasional shaking.

  • After the layers have clearly separated, drain the lower aqueous layer.

  • Wash the organic layer (the crude tert-butyl chloride) with 10 mL of water, followed by 10 mL of 5% sodium bicarbonate solution (be sure to vent frequently as CO₂ is produced), and finally with 10 mL of saturated sodium chloride solution.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant the dried liquid into a distillation apparatus and distill the tert-butyl chloride, collecting the fraction that boils at 49-52 °C.

Quantitative Data:

Starting Material Reagent Reaction Time Temperature Typical Yield
tert-ButanolConc. HCl20 minutesRoom Temp.70-80%
1-MethylcyclohexanolHCl (gas) in etherNot specified0 °CHigh

Visualizations

Experimental Workflow for Chlorination of tert-Butanol

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Combine t-Butanol and conc. HCl in a separatory funnel B Shake and vent for 20 min A->B C Separate aqueous layer B->C D Wash with H₂O C->D E Wash with NaHCO₃ solution D->E F Wash with brine E->F G Dry with Na₂SO₄ F->G H Distillation G->H I Collect product at 49-52 °C H->I

Caption: Workflow for the synthesis of tert-butyl chloride.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of Alkyl Chloride check_reaction Was the reaction complete? start->check_reaction check_temp Was the reaction temperature too high? check_reaction->check_temp Yes incomplete Incomplete Reaction check_reaction->incomplete No check_workup Was there product loss during workup? check_temp->check_workup No elimination Alkene Formation check_temp->elimination Yes check_workup->incomplete No loss Mechanical Loss check_workup->loss Yes solution1 Increase reaction time or gently warm. incomplete->solution1 solution2 Run reaction at a lower temperature. elimination->solution2 solution3 Ensure careful separation of layers and complete extraction. loss->solution3

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Grignard Synthesis of Triaryl Methanols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Grignard synthesis of triaryl methanols.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize a triaryl methanol has failed to initiate. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue. The primary culprit is often the passivation of the magnesium metal surface by a layer of magnesium oxide.[1] Additionally, trace amounts of water can prevent the reaction from starting.[2][3]

Here are troubleshooting steps:

  • Activate the Magnesium:

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod against the bottom of the flask to expose a fresh surface.[1]

    • Chemical Activation: Add a small crystal of iodine. The disappearance of the brown color indicates the activation of the magnesium surface.[4] 1,2-dibromoethane can also be used as an activator.[2]

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, ideally by oven-drying overnight at >100°C and cooling in a desiccator over an inert atmosphere.[5] Solvents must be anhydrous.

  • Gentle Heating: Gently warming the flask with a heat gun or a warm water bath can help initiate the reaction.[6] Be cautious, as the reaction can become highly exothermic once it starts.[4]

  • Initiator Transfer: If a fellow researcher has a successful Grignard reaction running, a small aliquot of their reaction mixture can be transferred to your flask to initiate your reaction.

Q2: My reaction has a very low yield of the desired triaryl methanol. What are the likely reasons?

A2: Low yields are commonly attributed to two main factors: the presence of moisture and the formation of side products.

  • Moisture Contamination: Grignard reagents are potent bases and will react readily with any protic source, especially water.[7][8] This consumes the Grignard reagent, reducing the yield of the desired product.[7] Even atmospheric moisture can be detrimental.[4]

  • Side Product Formation: The most common side product is a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3][9] This is more prevalent at higher concentrations of the aryl halide and at elevated temperatures.[9]

Q3: I have a significant amount of a non-polar impurity in my final product. What is it and how can I remove it?

A3: The most likely non-polar impurity is a biphenyl derivative.[3] This byproduct is formed by a coupling reaction between the phenylmagnesium bromide and unreacted bromobenzene.[3] Its formation is favored by high concentrations of bromobenzene and increased reaction temperatures.[3]

Purification: Biphenyl is typically more soluble in non-polar solvents than the triaryl methanol product. It can often be removed by trituration with a solvent like petroleum ether or hexane, in which the triaryl methanol is sparingly soluble.[4]

Data Presentation

Table 1: Effect of Solvents and Activators on Grignard Product Yield

EntrySolventActivatorYield (%)
1Diethyl Ether (Et₂O)I₂94
2Tetrahydrofuran (THF)I₂27
32-Methyltetrahydrofuran (2-MeTHF)I₂90
4Cyclopentyl methyl ether (CPME)DIBAL-H45
5Diethoxymethane (DEM)DIBAL-H45
62-MeTHF / CPME (hybrid)I₂60
72-MeTHF / Toluene (hybrid)I₂51

Data adapted from a systematic screening of solvents in Grignard reactions. Yields are for the isolated Grignard product and may vary based on the specific triaryl methanol synthesis.[10]

Table 2: Troubleshooting Summary for Failed or Low-Yielding Reactions

SymptomProbable CauseSuggested Solution
Reaction does not start (no bubbling, no cloudiness)Magnesium oxide layer, trace waterCrush magnesium, add iodine crystal, gentle heating
Low yield of triaryl methanolPresence of water in reagents or glasswareRigorously dry all glassware and solvents
Significant biphenyl byproductHigh concentration of aryl halide, high temperatureSlow, controlled addition of aryl halide; maintain gentle reflux
Oily, difficult to crystallize productPresence of biphenyl and other impuritiesPurify crude product by trituration or column chromatography

Experimental Protocols

Protocol 1: Synthesis of Triphenylmethanol via Grignard Reaction

This protocol is a representative example for the synthesis of a triaryl methanol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Benzophenone

  • 10% Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Petroleum ether or hexane for purification

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzophenone solution dropwise with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing ice and 10% sulfuric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent to obtain the crude product.

    • To remove the biphenyl byproduct, triturate the crude solid with cold petroleum ether or hexane.

    • Collect the purified triphenylmethanol by vacuum filtration.

Visualizations

Grignard_Troubleshooting_Workflow start Start: Grignard Reaction for Triaryl Methanol check_initiation Does the reaction initiate? (Bubbling, cloudiness, heat) start->check_initiation initiation_successful Yes check_initiation->initiation_successful Yes initiation_failed No check_initiation->initiation_failed No proceed_reaction Proceed with Reaction: Add Ketone/Ester initiation_successful->proceed_reaction troubleshoot_initiation Troubleshoot Initiation: 1. Add Iodine Crystal 2. Gently Heat 3. Crush Magnesium 4. Ensure Anhydrous Conditions initiation_failed->troubleshoot_initiation troubleshoot_initiation->check_initiation workup Aqueous Workup proceed_reaction->workup check_yield Is the yield acceptable? workup->check_yield yield_ok Yes check_yield->yield_ok Yes yield_low No check_yield->yield_low No purification Purification (Recrystallization/Trituration) yield_ok->purification troubleshoot_yield Troubleshoot Low Yield: 1. Check for Water Contamination 2. Analyze for Side Products (Biphenyl) 3. Optimize Reactant Stoichiometry yield_low->troubleshoot_yield troubleshoot_yield->workup product Final Product: Triaryl Methanol purification->product Reaction_Pathway cluster_desired Desired Reaction Pathway cluster_side Common Side Reactions ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard Mg Magnesium (Mg) Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Ketone Diaryl Ketone (Ar'-CO-Ar') Ketone->Intermediate TriarylMethanol Triaryl Methanol (Ar₂Ar'COH) Intermediate->TriarylMethanol AcidWorkup Acidic Workup (H₃O⁺) AcidWorkup->TriarylMethanol Grignard2 Grignard Reagent (Ar-MgX) Biphenyl Biphenyl (Ar-Ar) Grignard2->Biphenyl Arene Arene (Ar-H) Grignard2->Arene ArylHalide2 Unreacted Aryl Halide (Ar-X) ArylHalide2->Biphenyl Water Water (H₂O) Water->Arene

References

Technical Support Center: Removal of Biphenyl Byproduct from Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering the common issue of biphenyl byproduct contamination in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why is biphenyl formed as a byproduct in my Grignard reaction?

Biphenyl (C₁₂H₁₀) is a common byproduct in Grignard reactions that use aryl halides, such as bromobenzene or iodobenzene. Its formation is primarily due to a coupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and any unreacted aryl halide present in the mixture.[1][2] This side reaction is often favored by conditions such as high local concentrations of the aryl halide and elevated reaction temperatures.[1][2] The mechanism can involve radical intermediates; a phenyl radical can either react with magnesium to form the desired Grignard reagent or couple with another phenyl radical to form biphenyl.[3]

Q2: What are the general strategies to minimize biphenyl formation?

Minimizing the formation of biphenyl at the outset can simplify purification significantly. Key strategies include:

  • Slow Addition: Add the aryl halide solution slowly and dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, favoring its reaction with magnesium over the coupling side reaction.[2]

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating. While some initial warming might be necessary to initiate the reaction, the exothermic nature of Grignard reagent formation is often sufficient to sustain it. Using an ice bath to control a very vigorous reaction can be beneficial.[2]

  • Anhydrous Conditions: Ensure all glassware is scrupulously dried (oven or flame-dried) and that anhydrous solvents are used. While moisture does not directly cause biphenyl formation, it quenches the Grignard reagent, which can affect reaction stoichiometry and efficiency, indirectly leading to side products.[1]

  • Fresh Magnesium: Use fresh, high-purity magnesium turnings and consider gentle crushing or grinding to expose a fresh, unoxidized surface for reaction.[3]

Q3: How do I choose the best method to remove biphenyl from my product?

The optimal purification method depends on the chemical and physical properties of your desired product.

  • For solid, neutral, or weakly polar products (e.g., tertiary alcohols): Recrystallization or trituration is often the most effective and straightforward method. Biphenyl is highly soluble in non-polar hydrocarbon solvents like hexane or petroleum ether, while many larger, more polar products (like triphenylmethanol) are not.[4][5][6]

  • For products with acidic or basic functional groups (e.g., carboxylic acids, amines): Liquid-liquid extraction is a powerful technique. By adjusting the pH of the aqueous phase, you can selectively move your product into the aqueous layer as a salt, leaving the neutral, non-polar biphenyl behind in the organic layer.[7][8]

  • For complex mixtures or when other methods fail: Column chromatography is a versatile option for separating compounds based on polarity. Biphenyl, being very non-polar, will elute quickly with a non-polar mobile phase.[9][10]

Data Presentation

Table 1: Physical and Solubility Properties of Biphenyl

Understanding the properties of biphenyl is critical for designing an effective purification strategy. Biphenyl is a non-polar, aromatic hydrocarbon.

PropertyValueNotes & Citations
Molecular Formula C₁₂H₁₀[11]
Molar Mass 154.21 g/mol [11]
Appearance Colorless to yellow solid; white crystals or flakes.[12][13]Often has a pleasant, characteristic odor.[12][13]
Melting Point 69-71 °C (156-160 °F)[13]
Boiling Point 255-256 °C (491-493 °F)[11]
Water Solubility Insoluble or very slightly soluble.[11][12][13][14]"Like dissolves like"; non-polar biphenyl does not dissolve in polar water.[11]
Organic Solubility Soluble in most common organic solvents.Highly soluble in non-polar solvents like hexane, petroleum ether, benzene, and toluene.[5][11][12] Also soluble in ether, ethanol, methanol, and dichloromethane.[12][13]
Table 2: Comparison of Common Purification Methods
MethodPrincipleBest Suited ForAdvantagesDisadvantages
Trituration / Recrystallization Differential solubility. Biphenyl is soluble in non-polar hydrocarbons, while the desired product is not.Solid, neutral, or weakly polar products (e.g., triphenylmethanol).Simple, fast, and uses common, inexpensive solvents. Effective for removing large amounts of biphenyl.Product must be a solid. Some product loss is inevitable. Requires significant solubility difference.
Liquid-Liquid Extraction Differential partitioning based on pH-dependent solubility.[8]Products with acidic or basic functional groups (e.g., benzoic acid).Highly selective and efficient. Can handle large scales. Purifies and isolates in one workflow.Only applicable to ionizable compounds. Can be labor-intensive and generate significant solvent waste.
Column Chromatography Differential adsorption onto a stationary phase (e.g., silica gel) based on polarity.[9]Most organic compounds; useful when other methods fail or for complex mixtures.Highly versatile and powerful for difficult separations. Can provide very high purity.More time-consuming and requires larger volumes of solvent. More complex setup. Can lead to product loss on the column.

Troubleshooting Guides & Experimental Protocols

Scenario 1: Purifying a Solid Alcohol (e.g., Triphenylmethanol)
Q: My crude solid product is contaminated with a yellow oil, which I suspect is biphenyl. How do I purify it?

A: The most common and effective method for this scenario is trituration or recrystallization with a non-polar hydrocarbon solvent. Biphenyl is very soluble in solvents like petroleum ether or hexanes, whereas a more polar solid like triphenylmethanol is much less soluble, allowing for a clean separation.[1][4][6]

Experimental Protocol: Purification of Triphenylmethanol by Trituration
  • Initial Isolation: After the Grignard reaction work-up, evaporate the organic solvent (e.g., diethyl ether) to obtain the crude solid mixture of triphenylmethanol and biphenyl.[4]

  • Trituration: Add a minimal amount of cold petroleum ether or hexane to the crude solid (e.g., 5-10 mL for every 1 gram of crude material).[4][6]

  • Stirring: Vigorously stir or swirl the mixture. A spatula can be used to break up the solid. The goal is to dissolve the biphenyl into the solvent while leaving the triphenylmethanol as a solid.[1][15]

  • Isolation: Collect the purified solid product by vacuum filtration, washing the solid in the funnel with another small portion of the cold hydrocarbon solvent.[6][15]

  • Drying: Allow the purified solid to air dry or dry in a vacuum oven to remove residual solvent before determining the yield and melting point.

  • (Optional) Biphenyl Recovery: The filtrate, which contains the dissolved biphenyl, can be collected and the solvent evaporated to recover the biphenyl byproduct for characterization.[4]

Visualization: Trituration Workflow

G Diagram 1: Trituration Workflow for Biphenyl Removal cluster_0 Purification Steps Crude Crude Solid Product (Desired Alcohol + Biphenyl) AddSolvent Add Cold Non-Polar Solvent (e.g., Petroleum Ether, Hexane) Crude->AddSolvent Stir Stir/Swirl Mixture AddSolvent->Stir Filter Vacuum Filtration Stir->Filter Solid Purified Solid Product (Desired Alcohol) Filter->Solid on filter Filtrate Filtrate (Biphenyl in Solvent) Filter->Filtrate passes through Dry Dry Product Solid->Dry Recover Evaporate Solvent Filtrate->Recover Final Pure, Dry Product Dry->Final Biphenyl Isolated Biphenyl Recover->Biphenyl

Caption: Diagram 1: Trituration Workflow for Biphenyl Removal.

Scenario 2: Purifying an Acidic Product (e.g., Benzoic Acid)
Q: How do I use liquid-liquid extraction to separate my acidic product from biphenyl?

A: This method exploits the acidic nature of your product. By adding a base (e.g., sodium hydroxide), you can deprotonate the acidic product, forming a water-soluble salt. This salt will move into the aqueous layer of a two-phase system (e.g., ether and water), while the neutral biphenyl remains in the organic ether layer. The layers can then be separated. Finally, re-acidifying the aqueous layer will precipitate your pure product.[7][8]

Experimental Protocol: Acid-Base Extraction of Benzoic Acid
  • Dissolution: After the reaction work-up, dissolve the crude mixture in an organic solvent like diethyl ether or dichloromethane in a separatory funnel.[7]

  • First Extraction: Add an aqueous solution of a base, such as 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[7][8] Stopper the funnel, shake vigorously while periodically venting, and then allow the two layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of your acidic product (e.g., sodium benzoate). The upper organic layer contains the biphenyl.[8]

  • Repeat: To ensure complete separation, perform a second extraction on the organic layer with a fresh portion of the basic aqueous solution. Combine the aqueous extracts.

  • Backwash (Optional): To remove any trace amounts of biphenyl that may have been carried into the aqueous layer, "backwash" the combined aqueous extracts with a small portion of fresh diethyl ether. Discard this ether wash.[16]

  • Precipitation: Cool the combined aqueous extracts in an ice bath and carefully add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (test with pH paper). Your purified acidic product will precipitate out as a solid.[7][17]

  • Isolation: Collect the pure product by vacuum filtration, wash with cold water, and dry.

Visualization: Acid-Base Extraction Workflow

G Diagram 2: Acid-Base Extraction Workflow cluster_1 Extraction & Isolation Start Crude Mixture in Ether (Acidic Product + Biphenyl) AddBase Add Aqueous Base (e.g., NaOH) Shake & Separate Layers Start->AddBase OrganicLayer Organic Layer (Biphenyl in Ether) AddBase->OrganicLayer AqueousLayer Aqueous Layer (Product Salt in Water) AddBase->AqueousLayer Evaporate Dry & Evaporate Ether OrganicLayer->Evaporate Acidify Add Strong Acid (e.g., HCl) Cool in Ice Bath AqueousLayer->Acidify Biphenyl Isolated Biphenyl Evaporate->Biphenyl Precipitate Precipitation of Pure Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter FinalProduct Pure, Dry Acidic Product Filter->FinalProduct

Caption: Diagram 2: Acid-Base Extraction Workflow.

Scenario 3: General Purification by Column Chromatography
Q: My product is a non-crystalline oil and does not have an acidic or basic handle. What are my options?

A: Flash column chromatography is the ideal technique for this situation. It separates compounds based on their differing affinities for a polar stationary phase (typically silica gel). Since biphenyl is very non-polar, it will travel through the column much faster than most desired products, which are typically more polar.[9][10]

Experimental Protocol: Column Chromatography Separation
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., ethyl acetate/hexanes) where the desired product has an Rf value of approximately 0.2-0.4, and there is good separation from the biphenyl spot (which will have a very high Rf).[18]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar component of your chosen solvent system (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent and load it carefully onto the top of the silica gel.

  • Elution: Begin eluting the column with your chosen non-polar solvent or solvent system. Biphenyl will elute first.[9]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Gradient Elution (Optional): After the biphenyl has been eluted, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of your more polar desired product.[10]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the purified product.

References

purification of clotrimazole from (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of clotrimazole, specifically focusing on the removal of the common precursor and impurity, (2-Chlorophenyl)diphenylmethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of clotrimazole.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Clotrimazole - Incomplete crystallization. - Clotrimazole remaining in the mother liquor. - Product loss during filtration or transfer.- Ensure the solution is fully saturated before cooling. - Cool the solution slowly to promote crystal growth. - Consider a second crystallization from the mother liquor. - Use a minimal amount of cold solvent for washing the crystals.
Incomplete Removal of this compound - Inappropriate solvent for recrystallization. - Insufficient number of purification cycles. - Co-precipitation of the impurity with the product.- Select a solvent system where clotrimazole has lower solubility at cold temperatures compared to the impurity. Acetone or a mixture of acetonitrile and ethanol can be effective.[1][2] - Perform multiple recrystallization steps. - Consider using column chromatography for more efficient separation.[3]
Clotrimazole Fails to Crystallize - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. - Cooling too rapidly.- Concentrate the solution by evaporating some of the solvent. - Introduce a seed crystal to induce crystallization. - Cool the solution slowly and without agitation in an ice bath.
Oily Product Obtained Instead of Crystals - Presence of residual solvents or impurities that lower the melting point. - The product may have melted if the drying temperature was too high.- Ensure the crystals are thoroughly washed with a cold, appropriate solvent. - Dry the product under vacuum at a moderate temperature (e.g., 60°C).[1] - Analyze the product for purity to identify contaminants.
Discolored (e.g., yellow) Clotrimazole Crystals - Presence of colored impurities from the synthesis. - Degradation of the product.- Treat the solution with activated carbon (decolorizing carbon) before filtration and crystallization.[1] - Ensure all solvents are pure and reactions are performed under appropriate temperature control to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of clotrimazole from this compound?

A1: The most common process-related impurity is the starting material itself, this compound, which is often referred to as Clotrimazole Impurity A.[4][] Its presence must be carefully monitored to ensure the final product meets pharmacopoeial standards.

Q2: What are the recommended methods for purifying crude clotrimazole?

A2: The most common and effective methods for purifying crude clotrimazole are recrystallization and column chromatography. Recrystallization from solvents like acetone, or mixtures of acetonitrile and ethanol, is widely used.[1][2] For higher purity requirements, flash chromatography can be employed.[3]

Q3: How can I confirm the purity of my clotrimazole sample?

A3: The purity of clotrimazole can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[6][7][8] HPLC can provide quantitative results on the percentage of clotrimazole and its impurities.[9][10]

Q4: What is a typical yield and purity for recrystallized clotrimazole?

A4: With an optimized recrystallization process, it is possible to achieve a high purity of clotrimazole, for instance, 99.932%, with individual impurities below 0.10%.[11] The yield can be as high as 89% after recrystallization.[12]

Quantitative Data Summary

The following table summarizes quantitative data related to the purification and analysis of clotrimazole.

Parameter Method Value Reference
Purity of Clotrimazole HPLC99.932%[11]
This compound Impurity Level HPLC0.013%[11]
Yield after Recrystallization Gravimetric89%[12]
Clotrimazole Retention Time HPLC (Method 1)5.6 min[6]
Clotrimazole Retention Time HPLC (Method 2)2.81 min[10]
This compound Retention Time HPLC (Method 2)2.14 min[10]

Experimental Protocols

Protocol 1: Recrystallization of Clotrimazole from Acetone

This protocol is based on a method described for the purification of clotrimazole.[1]

Materials:

  • Crude Clotrimazole

  • Acetone

  • Decolorizing carbon (e.g., YMS decolorizing carbon)

  • Triethylamine

  • Filtration apparatus (e.g., Büchner funnel)

  • Heating and cooling system

Procedure:

  • Take the crude clotrimazole residue and dissolve it in acetone (e.g., 900 g of acetone for a significant amount of residue).

  • Heat the mixture to 50°C to ensure complete dissolution.

  • Add a small amount of decolorizing carbon and triethylamine to the solution.

  • Filter the hot solution to remove the carbon and any other insoluble impurities. Wash the filter with a small amount of hot acetone.

  • Partially remove the acetone by distillation to reduce the volume (e.g., to about 500 c.c.).

  • Cool the concentrated solution to 0°C and allow it to stand for several hours (e.g., five hours) to facilitate crystallization.

  • Collect the crystals by filtration (e.g., centrifugation or vacuum filtration).

  • Wash the collected crystals with a small amount of cold acetone (e.g., 100 g).

  • Dry the purified crystals at 60°C to obtain the final product.

Protocol 2: HPLC Analysis of Clotrimazole and this compound

This protocol provides a method for the simultaneous determination of Clotrimazole and its impurity, this compound.[10]

Instrumentation & Conditions:

  • HPLC System: With UV detector

  • Column: Zorbax C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Methanol: Acetonitrile (95:5 v/v)

  • Flow Rate: 1 ml/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

Procedure:

  • Mobile Phase Preparation: Mix HPLC grade methanol and acetonitrile in a 95:5 ratio. Filter through a 0.45 µm membrane filter and degas by ultrasonication for 20 minutes.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve 10 mg of Clotrimazole and 10 mg of this compound separately in 100 mL of methanol to get standard stock solutions of 100 µg/mL each.

    • Prepare working standard solutions by appropriate dilutions of the stock solutions to create a calibration curve (e.g., 10-80 µg/mL for Clotrimazole and 2-12 µg/mL for the impurity).

  • Sample Preparation:

    • Accurately weigh a sample of the purified clotrimazole and dissolve it in methanol to a known concentration within the linear range of the assay.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times (Clotrimazole: ~2.81 min; this compound: ~2.14 min).

    • Quantify the amount of impurity in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow start Crude Clotrimazole (containing this compound) dissolution Dissolution (e.g., in Acetone at 50°C) start->dissolution decolorization Decolorization (with Activated Carbon) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration concentration Solvent Removal (Distillation) hot_filtration->concentration impurities Impurities Removed hot_filtration->impurities crystallization Crystallization (Cooling to 0°C) concentration->crystallization filtration_washing Filtration & Washing (with Cold Acetone) crystallization->filtration_washing drying Drying (e.g., 60°C under vacuum) filtration_washing->drying mother_liquor Mother Liquor (contains residual product and impurities) filtration_washing->mother_liquor final_product Purified Clotrimazole drying->final_product qc_analysis QC Analysis (HPLC, TLC) final_product->qc_analysis

Caption: Experimental workflow for the purification of clotrimazole by recrystallization.

References

Validation & Comparative

Unambiguous Structure Validation of (2-Chlorophenyl)diphenylmethanol: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of (2-Chlorophenyl)diphenylmethanol, a key intermediate in various synthetic pathways.

The structural integrity of this compound (C₁₉H₁₅ClO) is paramount for its intended downstream applications. While multiple analytical methods can provide structural information, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers an unparalleled level of detail, enabling the unambiguous assignment of the molecule's atomic framework. This guide presents experimental data from NMR and compares it with findings from Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering a holistic view of the validation process.

Comparative Analysis of Spectroscopic Data

The following table summarizes the key experimental data obtained for this compound using various analytical techniques.

Analytical TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)7.40 (dd, 1H, J = 1.6, 8.8 Hz), 7.24-7.35 (m, 11H), 7.01 (dt, 1H, J = 1.2, 6.3 Hz), 6.70 (dd, 1H, J = 1.5, 6.3 Hz), 4.46 (s, 1H)[1]The complex multiplet between 7.24-7.35 ppm corresponds to the aromatic protons of the two unsubstituted phenyl rings and two protons of the 2-chlorophenyl ring. The distinct downfield signals at 7.40, 7.01, and 6.70 ppm are characteristic of the protons on the substituted chlorophenyl ring. The singlet at 4.46 ppm is attributed to the hydroxyl proton.
¹³C NMR Chemical Shift (δ)145.6, 143.8, 133.3, 131.4, 131.3, 128.9, 127.9, 127.7, 127.2, 126.3, 82.5[1]The signals in the aromatic region (126.3-145.6 ppm) correspond to the 18 carbon atoms of the three phenyl rings. The signal at 82.5 ppm is characteristic of the tertiary carbinol carbon atom (C-OH).
Mass Spectrometry (MS) m/z (calculated for [M-OH]⁺)277.0784[1]The calculated mass-to-charge ratio for the fragment resulting from the loss of the hydroxyl group ([M-OH]⁺) confirms the molecular weight of the parent compound.
Infrared (IR) Spectroscopy Wavenumber (ν)3566, 3058, 1466, 1010 cm⁻¹[1]The broad band at 3566 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The peak at 3058 cm⁻¹ corresponds to the aromatic C-H stretching. The absorptions at 1466 and 1010 cm⁻¹ are characteristic of C=C stretching in the aromatic rings and C-O stretching, respectively.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid this compound) sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

  • Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Workflow for Structure Validation

The logical flow of experiments for comprehensive structure validation is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Figure 1: Workflow for the synthesis and structural validation of this compound.

References

A Comparative Guide to the Synthesis of Substituted Triphenylmethanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted triphenylmethanols, a core scaffold in many dyes, indicators, and pharmaceutical agents, is a cornerstone of synthetic organic chemistry. The strategic placement of substituents on the phenyl rings allows for the fine-tuning of the molecule's physicochemical properties, making the selection of an appropriate synthetic methodology paramount. This guide provides a comparative analysis of two prominent synthetic routes to substituted triphenylmethanols: the direct Grignard reaction with an ester and a two-step approach involving Friedel-Crafts acylation followed by a Grignard reaction.

Executive Summary

This guide presents a detailed comparison of two synthetic pathways for preparing substituted triphenylmethanols. The direct Grignard approach offers a more convergent and potentially quicker route, while the two-step Friedel-Crafts/Grignard method provides greater control over the introduction of different aryl groups. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the synthesis of a model compound, 4-methoxytriphenylmethanol, via two distinct synthetic routes.

ParameterMethod 1: Direct Grignard ReactionMethod 2: Friedel-Crafts Acylation & Grignard Reaction
Starting Materials 4-methoxybromobenzene, Magnesium, Methyl benzoateAnisole, Benzoyl chloride, Aluminum chloride, Phenylmagnesium bromide
Number of Steps 1 (one-pot)2
Reaction Time ~4-6 hours~6-8 hours (for both steps)
Overall Yield 65-85% (Reported yields vary)~70-90% (Combined yield for both steps)
Key Reagents Grignard Reagent (highly moisture sensitive)Lewis Acid (e.g., AlCl₃), Grignard Reagent
Scalability Good, but requires strict anhydrous conditionsExcellent, amenable to large-scale industrial processes

Method 1: Direct Grignard Reaction with an Ester

This method involves the one-pot reaction of two equivalents of a substituted Grignard reagent with an ester, such as methyl benzoate, to form the tertiary alcohol.

Experimental Protocol: Synthesis of 4-Methoxytriphenylmethanol

Materials:

  • 4-bromoanisole (2.2 equivalents)

  • Magnesium turnings (2.2 equivalents)

  • Anhydrous diethyl ether

  • Methyl benzoate (1 equivalent)

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction mixture is gently refluxed until most of the magnesium has reacted.

  • Reaction with Ester: The Grignard reagent solution is cooled to 0 °C. A solution of methyl benzoate in anhydrous diethyl ether is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of 10% sulfuric acid. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield 4-methoxytriphenylmethanol.

Method 2: Friedel-Crafts Acylation followed by Grignard Reaction

This two-step approach first involves the synthesis of a substituted benzophenone via a Friedel-Crafts acylation, which is then reacted with a Grignard reagent to afford the final triphenylmethanol.

Experimental Protocol: Synthesis of 4-Methoxytriphenylmethanol

Step 1: Friedel-Crafts Acylation - Synthesis of 4-Methoxybenzophenone

Materials:

  • Anisole (1 equivalent)

  • Benzoyl chloride (1 equivalent)

  • Anhydrous aluminum chloride (1.1 equivalents)

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add benzoyl chloride dropwise.

  • A solution of anisole in dichloromethane is then added dropwise, and the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude 4-methoxybenzophenone is purified by recrystallization.

Step 2: Grignard Reaction with 4-Methoxybenzophenone

Materials:

  • 4-Methoxybenzophenone (from Step 1)

  • Phenylmagnesium bromide (1.1 equivalents in THF/ether)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4-methoxybenzophenone in anhydrous diethyl ether is cooled to 0 °C in a round-bottom flask.

  • Phenylmagnesium bromide solution is added dropwise to the stirred solution.

  • After the addition, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched with a saturated ammonium chloride solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the resulting 4-methoxytriphenylmethanol is purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and reaction mechanisms of the described synthetic methods.

comparative_analysis_workflow cluster_method1 Method 1: Direct Grignard Synthesis cluster_method2 Method 2: Friedel-Crafts + Grignard Synthesis start1 Substituted Bromobenzene grignard_formation Formation of Grignard Reagent start1->grignard_formation ester Methyl Benzoate reaction1 Reaction with Ester ester->reaction1 grignard_formation->reaction1 product1 Substituted Triphenylmethanol reaction1->product1 start2a Substituted Arene (e.g., Anisole) fc_reaction Friedel-Crafts Acylation start2a->fc_reaction start2b Acyl Chloride start2b->fc_reaction intermediate Substituted Benzophenone fc_reaction->intermediate reaction2 Grignard Reaction intermediate->reaction2 grignard_reagent2 Grignard Reagent grignard_reagent2->reaction2 product2 Substituted Triphenylmethanol reaction2->product2

Caption: Comparative workflow of two synthetic routes to substituted triphenylmethanols.

reaction_mechanisms cluster_grignard Direct Grignard Mechanism cluster_fc Friedel-Crafts Acylation Mechanism ester Ester (R-COOR') tetrahedral1 Tetrahedral Intermediate ester->tetrahedral1 + grignard1 R''-MgX (1st eq.) grignard1->tetrahedral1 ketone Ketone (R-CO-R'') tetrahedral1->ketone - R'OMgX alkoxide Alkoxide Intermediate ketone->alkoxide + grignard2 R''-MgX (2nd eq.) grignard2->alkoxide product_g Tertiary Alcohol alkoxide->product_g H₃O⁺ Workup acyl_chloride Acyl Chloride (R-COCl) acylium Acylium Ion [R-C=O]⁺ acyl_chloride->acylium + lewis_acid AlCl₃ lewis_acid->acylium sigma_complex Sigma Complex acylium->sigma_complex + arene Arene arene->sigma_complex product_fc Aryl Ketone sigma_complex->product_fc - H⁺

Caption: Reaction mechanisms for the Direct Grignard and Friedel-Crafts Acylation pathways.

A Comparative Guide to the Synthesis of Triaryl Methanols: Grignard Reaction vs. Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of triaryl methanols is a fundamental transformation in organic chemistry, yielding scaffolds that are integral to medicinal chemistry, materials science, and dye manufacturing. Two of the most prominent methods for creating these structures are the Grignard reaction and the Friedel-Crafts reaction. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their synthetic needs.

At a Glance: Performance Comparison

ParameterGrignard ReactionFriedel-Crafts Reaction
Typical Yield 29% - 93% (highly variable)~70-75% (estimated overall)
Starting Materials Aryl halide, magnesium, benzophenone (or ester)Benzene, carbon tetrachloride, Lewis acid
Reaction Steps 1 or 2 (depending on Grignard reagent preparation)2 (alkylation followed by hydrolysis)
Reaction Conditions Anhydrous, inert atmosphere, often refluxAnhydrous, often requires cooling then heating
Key Advantages High atom economy in the addition step, versatileUtilizes readily available bulk starting materials
Key Disadvantages Highly sensitive to moisture and air, potential for side reactions (e.g., biphenyl formation)Use of hazardous reagents (CCl4), formation of corrosive HCl gas, potential for polyalkylation

Experimental Insights

The Grignard Reaction: A Powerful but Sensitive Tool

The Grignard reaction is a cornerstone of carbon-carbon bond formation. For the synthesis of triphenylmethanol, it typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with benzophenone or an ester like methyl benzoate. The success of this reaction is heavily dependent on maintaining strictly anhydrous conditions, as the Grignard reagent is a strong base and will readily react with any protic solvents, including atmospheric moisture.

Reported yields for the Grignard synthesis of triphenylmethanol vary significantly, ranging from as low as 29.08% to more moderate yields of 35-50%.[1][2] However, under optimized conditions, yields can be much higher, with some literature values suggesting the possibility of 89-93%. This wide range highlights the sensitivity of the reaction to experimental setup and technique. A common side product is biphenyl, which can form from the coupling of the Grignard reagent.[3]

The Friedel-Crafts Reaction: A Classic Approach with Modern Considerations

The Friedel-Crafts reaction offers an alternative route to triaryl methanols. A classic, albeit less common, approach involves a two-step process. First, a Friedel-Crafts alkylation of benzene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields triphenylmethyl chloride (trityl chloride). This intermediate is then hydrolyzed to produce triphenylmethanol.

This method utilizes inexpensive and readily available starting materials. The initial alkylation step has been reported to produce triphenylmethyl chloride in yields of around 75%. The subsequent hydrolysis of trityl chloride is generally efficient. While this method avoids the stringent moisture exclusion required for Grignard reagents, it involves the use of carbon tetrachloride, a toxic and environmentally harmful reagent, and generates corrosive hydrogen chloride gas.

Experimental Protocols

Grignard Synthesis of Triphenylmethanol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzophenone

  • 10% Sulfuric acid

  • Petroleum ether

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated by gentle warming and is maintained at a gentle reflux. The completion of the Grignard reagent formation is indicated by the disappearance of most of the magnesium and the formation of a cloudy, grayish solution.

  • Reaction with Benzophenone: Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the prepared Grignard reagent. The reaction mixture is typically stirred and may be gently refluxed to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Remove the ether by rotary evaporation. The crude product is often a mixture of triphenylmethanol and biphenyl. Purify the triphenylmethanol by recrystallization from a suitable solvent, such as a mixture of diethyl ether and petroleum ether. The biphenyl impurity is more soluble in petroleum ether and will remain in the mother liquor.[4]

Friedel-Crafts Synthesis of Triphenylmethanol

Step 1: Synthesis of Triphenylmethyl Chloride

Materials:

  • Anhydrous benzene

  • Anhydrous carbon tetrachloride

  • Anhydrous aluminum chloride (lump form)

  • Ice

  • Concentrated hydrochloric acid

Procedure:

  • In a flask equipped with a reflux condenser, combine anhydrous benzene and anhydrous carbon tetrachloride.

  • Cool the flask in an ice bath and add anhydrous aluminum chloride in portions while stirring.

  • Allow the reaction mixture to stand at a low temperature, then let it warm to room temperature over several hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid for hydrolysis.

  • Add more benzene and heat the mixture to a gentle boil.

  • Separate the benzene layer, wash it with warm water containing hydrochloric acid, and then distill off the benzene. The remaining crude product is triphenylmethyl chloride. A reported yield for this step is approximately 75%.

Step 2: Hydrolysis of Triphenylmethyl Chloride to Triphenylmethanol

Materials:

  • Triphenylmethyl chloride

  • Dioxane

  • Water

Procedure:

  • Dissolve the crude triphenylmethyl chloride from Step 1 in dioxane.

  • Add water to the solution and reflux the mixture. The hydrolysis progress can be monitored by the precipitation of triphenylmethanol.

  • Cool the reaction mixture and isolate the solid triphenylmethanol by filtration.

  • Wash the product with water and dry it.

Reaction Workflows

The following diagrams illustrate the general workflows for the synthesis of triaryl methanols via the Grignard and Friedel-Crafts reactions.

Grignard_Workflow cluster_0 Grignard Reagent Formation cluster_1 Addition Reaction cluster_2 Work-up & Purification ArylHalide Aryl Halide GrignardReagent Grignard Reagent ArylHalide->GrignardReagent Mg Magnesium Mg->GrignardReagent AnhydrousEther Anhydrous Ether AnhydrousEther->GrignardReagent Alkoxide Alkoxide Intermediate GrignardReagent->Alkoxide Benzophenone Benzophenone Benzophenone->Alkoxide AcidWorkup Acidic Work-up Alkoxide->AcidWorkup Purification Recrystallization AcidWorkup->Purification TriarylMethanol Triaryl Methanol Purification->TriarylMethanol

Caption: Grignard reaction workflow for triaryl methanol synthesis.

Friedel_Crafts_Workflow cluster_0 Friedel-Crafts Alkylation cluster_1 Hydrolysis Benzene Benzene TritylChloride Triphenylmethyl Chloride Benzene->TritylChloride CCl4 Carbon Tetrachloride CCl4->TritylChloride LewisAcid Lewis Acid (AlCl3) LewisAcid->TritylChloride TriarylMethanol_FC Triaryl Methanol TritylChloride->TriarylMethanol_FC Water Water Water->TriarylMethanol_FC

Caption: Friedel-Crafts reaction workflow for triaryl methanol synthesis.

Conclusion and Recommendations

Both the Grignard and Friedel-Crafts reactions are viable methods for the synthesis of triaryl methanols, each with its own set of advantages and challenges.

Choose the Grignard reaction when:

  • High functional group tolerance is required on the aryl rings (by choosing the appropriate Grignard reagent and carbonyl compound).

  • You have access to and are comfortable with handling air- and moisture-sensitive reagents.

  • Maximizing atom economy in the key bond-forming step is a priority.

Choose the Friedel-Crafts reaction when:

  • Cost and availability of starting materials are major considerations.

  • The synthesis of the parent triphenylmethanol is the primary goal.

  • Handling of hazardous materials like carbon tetrachloride and the generation of HCl gas can be safely managed in your laboratory setting.

For drug development and complex molecule synthesis where precision and functional group compatibility are paramount, the Grignard reaction often provides greater flexibility. However, for the large-scale synthesis of simple triaryl methanols, the Friedel-Crafts approach, despite its environmental and safety concerns, may be a more economical option. Ultimately, the choice of method will depend on the specific synthetic goals, available resources, and safety infrastructure of the research environment.

References

A Comparative Analysis of (2-Chlorophenyl)diphenylmethanol and Other Clotrimazole Impurities: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known efficacy and biological characteristics of (2-Chlorophenyl)diphenylmethanol, a primary impurity of the antifungal agent clotrimazole, against other known clotrimazole-related impurities. The control of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety and efficacy of the final drug product. This document summarizes available data, outlines relevant experimental protocols, and visualizes key pathways to support research and development in this area.

Introduction to Clotrimazole and Its Impurities

Clotrimazole is a broad-spectrum synthetic antifungal agent belonging to the imidazole class. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.[2]

During the synthesis and storage of clotrimazole, several process-related and degradation impurities can form.[3] Regulatory bodies like the European Pharmacopoeia (EP) have identified and designated several of these, including:

  • Impurity A: this compound[4]

  • Impurity B: 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (a positional isomer)[5]

  • Impurity C: 1-((2-chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole

  • Impurity D: Imidazole

  • Impurity E: (2-Chlorophenyl)phenylmethanone (2-chlorobenzophenone)[6]

  • Impurity F: 1-(Triphenylmethyl)-1H-imidazole (Deschloro-clotrimazole)[2]

Among these, this compound (Impurity A) is a significant degradation product and has been noted to possess its own biological activity.[6][7]

Comparative Efficacy and Biological Activity

Quantitative Data on this compound Efficacy

A study on the degradation of clotrimazole provided toxicity data for this compound against a panel of microorganisms. The 50% effective concentration (EC50) values are summarized below. It is important to note that this study focused on ecotoxicity rather than specific antifungal efficacy for clinical applications.

MicroorganismTest EndpointEC50 (mg/L)Citation
Saccharomyces cerevisiae BLYRInhibition0.44[9]
Daphnia magna (crustacean)Inhibition0.25[9]
Fusarium graminearum (fungus)Inhibition1.90[9]
Aliivibrio fischeri (bacterium)No Inhibition Observed>2.0[9]
Raphidocelis subcapitata (alga)No Inhibition Observed>2.0[9]

Note: Direct comparative Minimum Inhibitory Concentration (MIC) data for this compound and other clotrimazole impurities (B, C, E, F) against common pathogenic fungi is not available in the reviewed literature. To establish a complete efficacy profile, further research utilizing standardized antifungal susceptibility testing methods is required.

Experimental Protocols

To facilitate further research and a direct comparison of these impurities, the following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[4][10]

Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method is the reference standard for determining the in vitro susceptibility of yeasts and filamentous fungi to antifungal agents.

1. Materials and Reagents:

  • 96-well, U-bottom microdilution plates

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)

  • Antifungal compounds (Clotrimazole and its impurities) dissolved in a suitable solvent (e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline or water

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

2. Inoculum Preparation:

  • For yeasts, subculture the isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

  • Create a suspension of the fungal colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration (for yeasts: 0.5-2.5 x 10^3 CFU/mL).

3. Plate Preparation:

  • Prepare serial two-fold dilutions of each test compound (clotrimazole and impurities) in RPMI 1640 medium directly in the 96-well plates. A typical concentration range for azoles might be 0.015 to 16 µg/mL.

  • Include a growth control well (inoculum, no drug) and a sterility control well (medium only).

4. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well (except the sterility control).

  • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, as required.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This is usually determined by visual inspection or by reading the optical density with a microplate reader.

Signaling Pathways and Logical Relationships

Clotrimazole's Primary Mechanism of Action

The primary antifungal target of clotrimazole is the ergosterol biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition.

clotrimazole_moa cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediates 14-methylated sterols Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Functional Cell Membrane Intermediates->Membrane Disrupts membrane (toxic accumulation) Ergosterol->Membrane Incorporation Clotrimazole Clotrimazole Clotrimazole->Intermediates Inhibits

Caption: Clotrimazole inhibits Lanosterol 14α-demethylase, blocking ergosterol synthesis.

Experimental Workflow for Comparative Efficacy Testing

The logical flow for a comparative study of clotrimazole impurities is outlined below.

experimental_workflow cluster_setup Preparation cluster_assay Assay cluster_analysis Data Analysis Impurity_Prep Prepare Stock Solutions (Clotrimazole & Impurities A, B, E, F) Plate_Setup Perform Serial Dilutions in 96-Well Plates Impurity_Prep->Plate_Setup Inoculum_Prep Standardize Fungal Inoculum (e.g., C. albicans, A. fumigatus) Inoculation Inoculate Plates Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Read Read MICs (Visual or Spectrophotometric) Incubation->MIC_Read Data_Compare Compare MIC Values (Impurity vs. Clotrimazole) MIC_Read->Data_Compare

Caption: Workflow for determining and comparing the MICs of clotrimazole and its impurities.

Conclusion

This compound (Clotrimazole Impurity A) is a known degradation product of clotrimazole that possesses inherent, albeit moderate, biological activity against certain microorganisms. The available data suggests its effects may be distinct from the parent compound, potentially involving the disruption of calcium signaling. However, a significant knowledge gap exists regarding the comparative antifungal efficacy of this compound and other key clotrimazole impurities such as B, C, E, and F.

For a comprehensive risk assessment and to fully understand the potential impact of these impurities on the overall safety and efficacy profile of clotrimazole-containing products, further research is warranted. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which would be of considerable value to the pharmaceutical research and development community.

References

A Comparative Analysis of the Antifungal Activity of Clotrimazole and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of the widely used antimycotic drug, clotrimazole, and its primary chemical precursors, imidazole and (2-chlorophenyl)diphenylmethyl chloride. This analysis is intended to offer researchers and professionals in drug development a comprehensive understanding of the structure-activity relationship and the chemical evolution from precursor molecules to a potent antifungal agent.

Introduction to Clotrimazole and its Synthesis

Clotrimazole is a broad-spectrum synthetic antifungal agent belonging to the imidazole class of drugs. It is extensively used in the treatment of various fungal infections in humans and animals. Its mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] Disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[1][2]

The synthesis of clotrimazole primarily involves the reaction of two precursor molecules: imidazole and (2-chlorophenyl)diphenylmethyl chloride (also known as o-chlorotrityl chloride).[6][7] This guide examines the available data on the antifungal activity of these precursors in comparison to the final active pharmaceutical ingredient, clotrimazole.

Comparative Antifungal Activity

CompoundChemical StructureAntifungal Activity Summary
Clotrimazole 1-[(2-chlorophenyl)(diphenyl)methyl]-1H-imidazoleHigh Activity: Broad-spectrum antifungal activity against a wide range of pathogenic fungi, including dermatophytes, yeasts (e.g., Candida albicans), and molds (e.g., Aspergillus species).[8][9] It is effective at low concentrations, with reported Minimum Inhibitory Concentrations (MICs) often in the range of 0.1 to 10 µg/mL for susceptible organisms.[8]
Imidazole C₃H₄N₂Low to Moderate Activity: Imidazole itself exhibits some intrinsic antifungal properties, though significantly less potent than its derivatives like clotrimazole.[1][3][4] Some studies have shown that imidazole derivatives can have significant antifungal action.[2][7]
(2-chlorophenyl)diphenylmethyl chloride C₁₉H₁₄Cl₂Not Well Documented: The antifungal activity of (2-chlorophenyl)diphenylmethyl chloride is not extensively reported in scientific literature. While some trityl-based compounds have been investigated for fungicidal properties, specific data for this precursor is scarce.[10]

Experimental Protocols

Standardized methods for evaluating antifungal susceptibility are crucial for obtaining reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol Outline:

  • Preparation of Antifungal Agent: A stock solution of the test compound (clotrimazole, imidazole, or (2-chlorophenyl)diphenylmethyl chloride) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640.

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus niger) is prepared and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.[11][12][13]

Agar Disk Diffusion Method for Zone of Inhibition Measurement

This method provides a qualitative or semi-quantitative measure of the antifungal activity of a compound.

Protocol Outline:

  • Agar Plate Preparation: A standardized agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test fungus.

  • Application of Test Compound: A sterile paper disk of a standard diameter is impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of no fungal growth (the zone of inhibition) around the disk in millimeters.[14][15]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of clotrimazole and the workflow for comparing antifungal activity, the following diagrams are provided.

clotrimazole_mechanism Clotrimazole Clotrimazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Clotrimazole->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol_14a_demethylase->Ergosterol Blocks Conversion Lanosterol Lanosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Fungal_Cell_Membrane Essential for Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Leads to

Caption: Mechanism of action of clotrimazole.

antifungal_workflow cluster_prep Preparation cluster_assay Antifungal Susceptibility Assay cluster_analysis Data Analysis Test_Compounds Prepare Stock Solutions (Clotrimazole, Imidazole, Precursor 2) MIC_Assay Broth Microdilution (MIC) Test_Compounds->MIC_Assay Disk_Diffusion Agar Disk Diffusion (Zone of Inhibition) Test_Compounds->Disk_Diffusion Fungal_Cultures Prepare Standardized Fungal Inoculum Fungal_Cultures->MIC_Assay Fungal_Cultures->Disk_Diffusion Read_Results Incubate and Read Results (MIC values, Zone Diameters) MIC_Assay->Read_Results Disk_Diffusion->Read_Results Compare_Activity Compare Antifungal Activity Read_Results->Compare_Activity

Caption: Experimental workflow for comparing antifungal activity.

Conclusion

While imidazole exhibits some inherent antifungal properties, the chemical modification into clotrimazole through the addition of the (2-chlorophenyl)diphenylmethyl group drastically enhances its potency and spectrum of activity. The available data strongly suggests that the antifungal efficacy of clotrimazole is a result of the final molecular structure, which is optimized for interaction with its fungal target, an attribute not possessed by its individual precursors. The lack of significant documented antifungal activity for (2-chlorophenyl)diphenylmethyl chloride further underscores that the potent antimycotic properties of clotrimazole are an emergent feature of the complete molecule. Further research into the specific antifungal activities of clotrimazole precursors could provide deeper insights into the structure-activity relationships of azole antifungals.

References

A Comparative Guide to (2-Chlorophenyl)diphenylmethanol Reference Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the stringent landscape of pharmaceutical quality control and drug development, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. (2-Chlorophenyl)diphenylmethanol, also known as Clotrimazole Impurity A, is a critical reference standard employed in the analytical testing of Clotrimazole, a widely used antifungal medication. This guide provides a comprehensive analysis of the this compound reference standard, offering a comparison with other relevant Clotrimazole impurities and detailing its application in validated analytical methodologies.

Introduction to this compound

This compound (CAS No. 66774-02-5) is a key process impurity and degradation product of Clotrimazole.[1] As a certified reference material, it serves as a benchmark for the qualitative and quantitative analysis of Clotrimazole in bulk drug substances and finished pharmaceutical products. Its use is stipulated in various pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), making it an indispensable tool for regulatory compliance and quality assurance.[2][3] Reference standards of this compound are available from various suppliers with purities typically ranging from over 95% to 99.56% as determined by HPLC.[][5]

Performance Comparison of Analytical Methods

While direct head-to-head comparative studies of different Clotrimazole impurity reference standards are not extensively available in published literature, the performance of analytical methods validated using the this compound reference standard provides a strong indication of its suitability and reliability. The following table summarizes the performance characteristics of a validated stability-indicating HPLC method for the simultaneous determination of Clotrimazole and this compound.

ParameterPerformance Data for this compound Analysis
Linearity Range 2 - 12 µg/mL
Retention Time 2.14 minutes
Accuracy (% Recovery) Data not explicitly provided for the impurity alone, but the method for the API showed an average recovery of 99.8% (tablet), 99.5% (solution), and 100.0% (cream).
Precision (RSD) Method reproducibility for the drug substance and formulations ranged from 0.6% to 1.8%.
Limit of Detection (LOD) Not explicitly stated in the provided results.
Limit of Quantitation (LOQ) Not explicitly stated in the provided results.

Data compiled from a study on the development and validation of an analytical method for the simultaneous estimation of Clotrimazole and its impurity by RP-HPLC.[6]

Alternative Clotrimazole Reference Standards

In addition to this compound (Impurity A), several other Clotrimazole impurities are utilized as reference standards in pharmaceutical analysis. The selection of a particular reference standard depends on the specific requirements of the analytical method, such as impurity profiling, stability studies, or routine quality control.

Impurity NameCAS NumberTypical Application
Clotrimazole Impurity B 23593-71-7A structural analogue of clotrimazole often formed during synthesis and degradation studies. Vital for HPLC/LC-MS method validation.[2]
Clotrimazole Impurity C 42074-68-0Plays a key role in regulatory toxicology assessments and is typically included in stability-indicating method validation studies.[2]
Clotrimazole Impurity D (Imidazole) 288-32-4An imidazole-related derivative used in process impurity profiling and required in ICH-compliant impurity studies.[2]
Clotrimazole Impurity E (2-Chlorobenzophenone) 5162-03-8Closely monitored in formulation stability and is critical for regulatory submissions in EP/BP/USP pharmacopoeias.[2]
Clotrimazole Impurity F 15469-97-3A key degradant and synthesis-related impurity, indispensable for toxicology research, impurity quantification, and stability testing.[2]

Experimental Protocols

The following is a detailed methodology for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Clotrimazole and this compound.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with UV detection.

  • Column: Zorbax C18 (100 x 4.6 mm internal diameter, 3.5 µm particle size).[6]

  • Mobile Phase: Methanol: Acetonitrile (95:5 v/v).[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection Wavelength: 225 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the desired calibration range (e.g., 2-12 µg/mL).

Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., ground tablets, cream, or solution) equivalent to a known amount of Clotrimazole.

  • Dissolve the sample in a suitable solvent, such as the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Method Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]

Visualizing the Analytical Workflow and Logic

To better illustrate the role and selection of the this compound reference standard, the following diagrams are provided.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Reference Standard Preparation cluster_2 Analysis & Data Processing cluster_3 Results & Reporting Sample_Collection Bulk Drug / Formulation Sample Collection Sample_Preparation Sample Preparation (Dissolution, Extraction) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Ref_Std This compound Reference Standard Std_Preparation Standard Solution Preparation Ref_Std->Std_Preparation Std_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Result_Comparison Comparison with Specification Limits Data_Processing->Result_Comparison Final_Report Final Report (Pass/Fail) Result_Comparison->Final_Report

Caption: Analytical workflow for the quality control of Clotrimazole using a reference standard.

Reference_Standard_Selection cluster_0 Key Considerations cluster_1 Selection Pathway cluster_2 Outcome Start Need for Clotrimazole Impurity Reference Standard Pharmacopeial_Req Pharmacopeial Requirement? Start->Pharmacopeial_Req Impurity_Type Type of Analysis? (Known vs. Unknown Impurity) Pharmacopeial_Req->Impurity_Type No Use_Primary_Std Use Primary Pharmacopeial Reference Standard Pharmacopeial_Req->Use_Primary_Std Yes Select_Specific_Std Select Specified Standard (e.g., Impurity A for EP/USP) Impurity_Type->Select_Specific_Std Known Impurity Use_Characterized_Std Use Characterized In-house or Commercial Reference Standard Impurity_Type->Use_Characterized_Std Unknown Impurity (for identification) Final_Selection Appropriate Reference Standard Selected Select_Specific_Std->Final_Selection Use_Primary_Std->Final_Selection Use_Characterized_Std->Final_Selection

Caption: Decision tree for selecting an appropriate Clotrimazole impurity reference standard.

References

Performance Benchmark: (2-Chlorophenyl)diphenylmethanol in Neurological and Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (2-Chlorophenyl)diphenylmethanol's Performance Against Key Alternatives, Supported by Experimental Data.

This compound, a known analogue of a clotrimazole metabolite, has demonstrated notable activity as a weak calcium channel blocker and a potent inhibitor of the slow afterhyperpolarization (sIAHP) in neurons.[1] This guide provides a comparative analysis of its performance in key assays, offering a valuable resource for researchers investigating ion channel modulation and antifungal activity.

Inhibition of Slow Afterhyperpolarization (sIAHP)

This compound, also referred to as UCL 1880 in key studies, has been identified as an effective blocker of the slow afterhyperpolarization (sIAHP) in cultured rat hippocampal pyramidal neurones, with a reported IC50 of 1-2 µM.[1][2][3][4] The sIAHP is a prolonged hyperpolarization that follows a burst of action potentials and is crucial in regulating neuronal excitability. Its modulation is a key area of interest in neuroscience research.

A comparative study by Shah M.M., et al. (2001) provides critical data on the performance of this compound (UCL 1880) against its parent compound, clotrimazole, and another analogue, 2-chlorophenyl-bisphenyl-methanol (CBM). The study highlights that all three compounds inhibit the sIAHP with similar potency.[5][6]

CompoundIC50 for sIAHP Inhibition (µM)Inhibition of HVA Ca2+ Current (at 10 µM)Reference
This compound (UCL 1880) 1-250%[5][6]
Clotrimazole1-2IC50 = 4.7 µM[5][6]
2-chlorophenyl-bisphenyl-methanol (CBM)1-2IC50 = 2.2 µM[5][6]

While all three compounds show similar efficacy in inhibiting sIAHP, this compound (UCL 1880) demonstrates a less potent effect on high voltage-activated (HVA) Ca2+ channels compared to clotrimazole and CBM.[5][6] This suggests a greater selectivity for the channels underlying the sIAHP, which could be advantageous in experimental settings where minimizing off-target effects on calcium signaling is desirable.

Experimental Protocol: Electrophysiological Recording of sIAHP

The following protocol is based on the methodology described by Shah M.M., et al. (2001) for recording sIAHP in cultured rat hippocampal pyramidal neurones.

Cell Culture:

  • Hippocampal pyramidal neurons are cultured from neonatal rat pups.

  • Cells are plated on coverslips and maintained in a suitable growth medium.

Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed on cultured neurons.

  • The external solution contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3.

  • The internal pipette solution contains (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 Na2ATP, with the pH adjusted to 7.3.

  • The sIAHP is evoked by a depolarizing voltage step (e.g., to 0 mV for 100 ms) from a holding potential of -60 mV.

  • The amplitude of the sIAHP is measured as the peak outward current following the depolarizing step.

  • Test compounds are applied to the bath, and the inhibition of the sIAHP is measured at various concentrations to determine the IC50 value.

Figure 1. Experimental workflow for sI_AHP inhibition assay.

Antifungal Activity

This compound is also recognized for its antifungal properties, stemming from its relationship to the well-established antifungal agent, clotrimazole. While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of fungal species are not as readily available as for its neurological effects, its structural similarity to clotrimazole suggests a comparable mechanism of action, likely involving the inhibition of fungal ergosterol biosynthesis.

For context, clotrimazole exhibits a broad spectrum of activity against various pathogenic fungi.

Fungal SpeciesTypical MIC Range for Clotrimazole (µg/mL)
Candida albicans0.12 - 4
Aspergillus fumigatus0.25 - 8
Trichophyton spp.0.03 - 1

Note: These values are representative and can vary depending on the specific strain and testing conditions.

Further research is required to establish a comprehensive antifungal profile of this compound and to directly compare its efficacy with clotrimazole and other antifungal agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antifungal agent using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5 McFarland standard)

  • RPMI-1640 medium (buffered with MOPS)

  • Test compound (this compound or alternatives)

  • Positive control (no drug)

  • Negative control (no inoculum)

Procedure:

  • Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by reading the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Figure 2. Logical flow for MIC determination.

Signaling Pathway Involvement

The inhibitory effect of this compound on the sIAHP places it as a modulator of neuronal signaling pathways that regulate excitability. The sIAHP is primarily mediated by a slow, calcium-activated potassium current. By blocking this current, this compound can increase neuronal firing frequency and excitability. This mechanism is of significant interest in the study of learning, memory, and various neurological disorders.

Figure 3. Simplified signaling pathway of sI_AHP inhibition.

References

A Comparative Guide to Carboxylesterase Inhibition: Trifluoromethyl Ketones vs. Benzils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent classes of reversible carboxylesterase (CE) inhibitors: trifluoromethyl ketones (TFKs) and benzils. Carboxylesterases are a superfamily of serine hydrolases crucial in the metabolism of a vast array of endogenous lipids and xenobiotics, including many therapeutic prodrugs. Understanding the distinct mechanisms, potency, and selectivity of these inhibitors is vital for applications ranging from mechanistic studies to modulating drug pharmacokinetics.

Mechanisms of Inhibition: A Tale of Two Adducts

Both TFKs and benzils act as reversible inhibitors by targeting the catalytic serine residue within the enzyme's active site, but they do so via different chemical interactions.

Trifluoromethyl Ketones (TFKs): Transition-State Mimicry

Trifluoromethyl ketones are potent inhibitors that act as transition-state analogs. The highly electronegative trifluoromethyl group polarizes the adjacent carbonyl carbon, making it extremely susceptible to nucleophilic attack by the active site serine. This attack forms a stable, yet reversible, covalent hemiacetal adduct. This structure mimics the tetrahedral transition state formed during the normal hydrolysis of an ester substrate. Because the trifluoromethyl group is a poor leaving group, the enzyme is effectively sequestered, leading to potent inhibition.[1]

TFK_Inhibition Enzyme Carboxylesterase (Active Ser-OH) Complex Enzyme-TFK Complex Enzyme->Complex Binding TFK Trifluoromethyl Ketone (R-CO-CF3) TFK->Complex Hemiacetal Stable Hemiacetal Adduct (Ser-O-C(OH)(R)-CF3) Transition-State Analog Complex->Hemiacetal Nucleophilic Attack (Reversible) Hemiacetal->Complex Dissociation

Figure 1: Inhibition mechanism of Trifluoromethyl Ketones (TFKs).
Benzils: Formation of a Transient Intermediate

Benzil (diphenylethane-1,2-dione) and its analogs also inhibit CEs through interaction with the catalytic serine. The serine's nucleophilic oxygen attacks one of the two carbonyl carbons in the 1,2-dione moiety.[2] This forms a tetrahedral intermediate, similar to a normal substrate. However, for the reaction to proceed, a carbon-carbon bond would need to be cleaved. This C-C bond is significantly stronger and less polarized than the C-O ester bond of a typical substrate, making its cleavage energetically unfavorable.[2] Consequently, the inhibitor is released without being hydrolyzed, and the enzyme is temporarily occupied, resulting in reversible, competitive inhibition.[2][3]

Benzil_Inhibition Enzyme Carboxylesterase (Active Ser-OH) Intermediate Tetrahedral Intermediate (Ser-O-C(O-)(Ph)-CO-Ph) Enzyme->Intermediate Nucleophilic Attack Benzil Benzil (Ph-CO-CO-Ph) Benzil->Intermediate Intermediate->Enzyme Reversible Release of Inhibitor Stalled Reaction Stalled (C-C bond cleavage unfavorable) Intermediate->Stalled Energy Barrier

Figure 2: Inhibition mechanism of Benzils.

Quantitative Comparison of Inhibitory Potency

A key distinction between TFKs and benzils lies in their potency and selectivity across different CE isoforms, such as human carboxylesterase 1 (hCE1) and human intestinal carboxylesterase (hiCE, also known as CES2). TFKs are generally among the most potent reversible CE inhibitors discovered, with Ki values extending into the picomolar range.[2] In contrast, benzils typically exhibit Ki values in the low nanomolar range.[4]

Inhibitor ClassRepresentative CompoundTarget EnzymeKi Value (nM)Key Findings
Trifluoromethyl Ketone 1,1,1-Trifluoro-3-(dodecylthio)propan-2-onehiCE0.4 ± 0.1Potency is strongly correlated with the length and hydrophobicity of the alkyl chain.[5]
hCE10.3 ± 0.1Demonstrates extremely potent, slow tight-binding inhibition.[5]
rCE0.3 ± 0.1Shows broad potency across mammalian CEs but lacks isoform selectivity.[5]
Benzil Benzil (Diphenylethane-1,2-dione)hiCE15.1Prototypical pan-CE inhibitor.[4]
hCE145.1Generally less potent than TFKs but serves as a scaffold for developing selective inhibitors.[4]
rCE103Selectivity can be tuned via substitutions on the phenyl rings.[6]

Selectivity and Structure-Activity Relationship (SAR)

The structural features of each inhibitor class dictate their potency and, critically, their selectivity for different CE isoforms.

  • Trifluoromethyl Ketones : The inhibitory potency of TFKs is highly dependent on the hydrophobicity of the molecule.[5] Longer alkyl chains on thioether-containing TFKs consistently lead to lower Ki values (higher potency).[5] However, this class of inhibitors generally lacks significant selectivity between CE isoforms, acting as broad-spectrum inhibitors.[4]

  • Benzils : While the parent benzil molecule is a pan-CE inhibitor, the key advantage of the benzil scaffold is the ability to achieve isoform selectivity.[4] The two phenyl rings can be substituted to exploit subtle differences in the active site gorges of different CEs. For instance, modifying the steric and electronic properties of the rings can favor binding to one isoform over another, making benzil derivatives valuable tools for probing the function of specific CEs.[4][7]

Experimental Protocols

Standard Carboxylesterase Inhibition Assay

This protocol describes a general method for determining the inhibitory constant (Ki) of a compound against a carboxylesterase using a chromogenic substrate like o-nitrophenyl acetate (o-NPA) or p-nitrophenyl acetate (PNPA).

1. Materials:

  • Purified recombinant carboxylesterase (e.g., hCE1, hiCE).

  • Assay Buffer: Sodium Phosphate buffer (100 mM, pH 7.4).

  • Substrate: p-Nitrophenyl acetate (PNPA) stock solution in acetonitrile or DMSO.

  • Inhibitor: Test compound (TFK or benzil analog) stock solution in DMSO.

  • 96-well microplate.

  • Microplate spectrophotometer.

2. Experimental Workflow:

Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Add Assay Buffer and Inhibitor Dilutions to Plate A->B C Add Enzyme to Wells B->C D Pre-incubate (e.g., 5-15 min at 37°C) C->D E Initiate Reaction (Add PNPA Substrate) D->E F Kinetic Measurement (Read Absorbance at 405 nm every 30s for 5-10 min) E->F G Data Analysis F->G H Calculate Initial Velocities (V₀) G->H I Plot V₀ vs. [Inhibitor] H->I J Determine IC₅₀ and Ki (e.g., Cheng-Prusoff equation) I->J

Figure 3: General workflow for a CE inhibition assay.

3. Assay Procedure:

  • Prepare serial dilutions of the inhibitor in Assay Buffer in the wells of a 96-well plate. Include control wells with buffer and DMSO (no inhibitor).

  • Add a fixed amount of purified CE to each well.

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[6] This step is particularly important for slow, tight-binding inhibitors like TFKs.[5]

  • Initiate the reaction by adding the PNPA substrate to all wells. The final concentration should be at or below the known Km for the enzyme.

  • Immediately begin monitoring the increase in absorbance at 405 nm, which corresponds to the formation of the p-nitrophenolate product.[6] Collect readings kinetically (e.g., every 30 seconds for 5-10 minutes).

4. Data Analysis:

  • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the inhibitor concentration that causes 50% inhibition (IC50) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[8]

Summary and Conclusion

Trifluoromethyl ketones and benzils represent two powerful but distinct classes of carboxylesterase inhibitors.

  • Trifluoromethyl Ketones are characterized by their extreme potency , acting as transition-state analogs that form stable hemiacetal adducts. Their primary limitation is a lack of isoform selectivity , making them suitable as broad-spectrum probes for general CE activity.

  • Benzils are potent nanomolar inhibitors whose primary advantage is structural tunability . The benzil scaffold allows for chemical modifications that can impart significant isoform selectivity . This makes them superior tools for dissecting the specific roles of individual CE enzymes, such as hCE1 or hiCE, in drug metabolism and cellular processes.

The choice between these inhibitor classes depends entirely on the research objective. For achieving maximal, broad inhibition of CE activity, TFKs are an excellent choice. For studies requiring the specific modulation of a single CE isoform to avoid off-target effects, derivatives of the benzil scaffold are the more strategic option.

References

A Comparative Analysis of SF5-Arylacetylenes as Versatile Building Blocks in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique functional groups is paramount to advancing molecular design. Among these, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, offering a distinct combination of physicochemical properties. This guide provides a comparative study of SF5-substituted arylacetylenes, evaluating their performance against other common building blocks and providing the experimental groundwork for their application.

The SF5 group is distinguished by its high electronegativity, thermal and chemical stability, and significant lipophilicity.[1] These characteristics make SF5-substituted compounds, particularly arylacetylenes, highly valuable synthons for accessing novel chemical space in drug discovery and materials science. This guide will delve into the synthesis, comparative properties, and reactivity of these building blocks.

Comparative Physicochemical Properties: SF5 vs. CF3 Substituents

The electronic and steric properties of the SF5 group offer distinct advantages and differences compared to the more conventional trifluoromethyl (CF3) group. A summary of key quantitative data is presented below to highlight these differences.

PropertySF5-SubstitutedCF3-SubstitutedSignificance
Hammett Constant (σp) 0.960.54The higher value for SF5 indicates significantly stronger electron-withdrawing ability through resonance, impacting reaction rates and equilibria.
Dipole Moment (Benzene) ~3.3 D~2.9 DThe larger dipole moment of SF5-benzene suggests a greater influence on molecular polarity and intermolecular interactions.
C-S/C-C Bond Length (Aryl) ~1.82 Å (C-S)~1.48 Å (C-C)The longer C-S bond in aryl-SF5 compounds can influence molecular geometry and accessibility of the substituent.[2]
¹³C NMR Shift (ipso-C) ~151 ppm (in SF5-indole)~131 ppm (in CF3-indole)The downfield shift of the carbon attached to the SF5 group reflects its strong deshielding effect.

Synthesis of SF5-Substituted Arylacetylenes

The preparation of SF5-substituted arylacetylenes can be efficiently achieved through established synthetic methodologies, primarily the Sonogashira coupling and the Seyferth-Gilbert homologation.

Experimental Protocol 1: Sonogashira Coupling

This protocol describes the synthesis of 4-(pentafluorosulfanyl)phenylacetylene from 1-iodo-4-(pentafluorosulfanyl)benzene and a suitable acetylene source.

Materials:

  • 1-iodo-4-(pentafluorosulfanyl)benzene

  • Ethynyltrimethylsilane (or other terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) (for deprotection)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-iodo-4-(pentafluorosulfanyl)benzene (1.0 eq), PdCl2(PPh3)2 (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting aryl iodide.

  • Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • For the deprotection of the silyl group, the purified product is dissolved in THF and treated with TBAF (1.1 eq) at room temperature for 1 hour.

  • The reaction is worked up as before and purified to yield the terminal alkyne.

Experimental Protocol 2: Seyferth-Gilbert Homologation

This protocol outlines the synthesis of a terminal SF5-arylacetylene from the corresponding SF5-substituted benzaldehyde using the Ohira-Bestmann reagent.

Materials:

  • 4-(pentafluorosulfanyl)benzaldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 4-(pentafluorosulfanyl)benzaldehyde (1.0 eq) and the Ohira-Bestmann reagent (1.5 eq) in anhydrous methanol under an argon atmosphere, add potassium carbonate (2.0 eq) in one portion.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by TLC for the disappearance of the aldehyde.

  • Upon completion, the mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous NaSO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the terminal SF5-arylacetylene.

Seyferth_Gilbert_Homologation aldehyde SF5-Aryl-CHO intermediate Diazoalkene Intermediate aldehyde->intermediate + Reagent, Base reagent Ohira-Bestmann Reagent reagent->intermediate base K2CO3 / MeOH base->intermediate product SF5-Arylacetylene intermediate->product - N2 N2 N2 intermediate->N2

Caption: Seyferth-Gilbert homologation workflow.

Reactivity in Cycloaddition Reactions

SF5-substituted arylacetylenes are excellent building blocks for the construction of heterocyclic systems via cycloaddition reactions. Their strong electron-withdrawing nature enhances their reactivity as dipolarophiles and dienophiles.

[4+2] Diels-Alder Cycloaddition

SF5-alkynes have been shown to be effective dienophiles in normal electron demand Diels-Alder reactions.[3] The low-lying LUMO of the SF5-alkyne facilitates the reaction with electron-rich dienes to regioselectively form SF5-substituted aromatic compounds.

Experimental Example: Synthesis of an SF5-Aminophenol The reaction of an SF5-alkyne with tert-butyl furan-2-ylcarbamate under microwave irradiation at 170 °C in chlorobenzene yields the corresponding 2-SF5-4-aminophenol with high regioselectivity.[3] The reaction proceeds in good yield, demonstrating the utility of this method for accessing highly functionalized SF5-arenes.

Diels_Alder_Reaction reactants SF5-Arylacetylene + Furan Diene transition_state [4+2] Transition State reactants->transition_state Heat (Microwave) cycloadduct Bicyclic Intermediate transition_state->cycloadduct aromatization Aromatization (-H2O) cycloadduct->aromatization product SF5-Substituted Phenol/Aniline aromatization->product

Caption: Diels-Alder cycloaddition pathway.

1,3-Dipolar Cycloaddition

SF5-arylacetylenes readily participate in 1,3-dipolar cycloadditions with various dipoles, such as nitrile oxides and nitrones, to afford five-membered heterocycles like isoxazoles and isoxazolines.[4] This provides a straightforward entry into novel SF5-substituted heterocyclic scaffolds of interest in medicinal chemistry.

Experimental Example: Synthesis of SF5-Isoxazoles The in situ generation of a nitrile oxide from an oxime in the presence of an SF5-arylacetylene leads to the formation of the corresponding 4-SF5-isoxazole in moderate yields. The regioselectivity of the cycloaddition is governed by the electronic properties of the reactants.

Dipolar_Cycloaddition alkyne SF5-Arylacetylene (Dipolarophile) cycloaddition [3+2] Cycloaddition alkyne->cycloaddition dipole Nitrile Oxide (1,3-Dipole) dipole->cycloaddition product 4-SF5-Isoxazole cycloaddition->product

Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.

Biological Context and Signaling Pathways

While the SF5 group is primarily utilized to enhance physicochemical and pharmacokinetic properties such as metabolic stability and membrane permeability, the direct interaction of SF5-arylacetylenes or their derivatives with specific signaling pathways is a developing area of research. The incorporation of the SF5 moiety into known pharmacophores can modulate their activity. For instance, SF5-analogs of known drugs have shown altered potency and selectivity, but detailed studies on their effects on downstream signaling cascades are often part of later-stage drug development.[5] Researchers are encouraged to consider these building blocks for modifying existing bioactive molecules to probe and potentially alter their engagement with biological targets and pathways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenyl)diphenylmethanol
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenyl)diphenylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.